molecular formula C7H7NO3 B3040081 1-Oxazol-5-ylcyclopropanecarboxylic acid CAS No. 1539719-95-3

1-Oxazol-5-ylcyclopropanecarboxylic acid

Cat. No.: B3040081
CAS No.: 1539719-95-3
M. Wt: 153.14
InChI Key: RJQFHEXCSJXWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxazol-5-ylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-5-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(10)7(1-2-7)5-3-8-4-11-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQFHEXCSJXWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

therapeutic potential of oxazole-substituted cyclopropanes in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Therapeutic Potential of Oxazole-Substituted Cyclopropanes in Drug Discovery

Executive Summary

In the pursuit of novel chemical space, the fusion of oxazole heterocycles with cyclopropane rings represents a high-value strategy for rigidifying drug scaffolds. This guide explores the medicinal chemistry of oxazole-substituted cyclopropanes, a structural motif that combines the defined vectorial geometry of the cyclopropyl group with the metabolic stability and hydrogen-bonding capability of the oxazole ring. By restricting conformational freedom, this scaffold serves as a powerful peptidomimetic bioisostere , capable of locking pharmacophores into bioactive conformations that enhance potency and selectivity while mitigating off-target effects.

Structural Rationale: The "Rigidified Vector" Concept

The efficacy of oxazole-substituted cyclopropanes stems from two synergistic medicinal chemistry principles: Conformational Restriction and Bioisosteric Replacement .

The Cyclopropane Vector

Unlike flexible alkyl chains, the cyclopropane ring acts as a rigid spacer. It enforces specific bond angles (


60° internal, but defining external vectors of 

120°), effectively "freezing" the molecule in a specific spatial arrangement.
  • 
    -Strand Mimicry:  1,2,3-trisubstituted cyclopropanes can mimic the extended 
    
    
    
    -strand conformation of peptides, placing side chains (R-groups) in orientations that perfectly match protease active sites.
  • Metabolic Stability: The

    
    -like character of cyclopropyl C-H bonds renders them more resistant to cytochrome P450 oxidation compared to standard alkyl chains.
    
The Oxazole Bioisostere

The oxazole ring serves as a robust bioisostere for amide bonds and phenyl rings.

  • H-Bonding: The oxazole nitrogen acts as a weak hydrogen bond acceptor (pK

    
    
    
    
    
    1.2), mimicking the carbonyl oxygen of a peptide bond or the acceptor capability of a pyridine, but with a distinct dipole moment.
  • 
    -Stacking:  The aromatic nature allows for 
    
    
    
    interactions with tyrosine or phenylalanine residues in the binding pocket, while the oxygen atom modulates electron density, often improving solubility compared to pure carbocycles.

Synthetic Architectures & Methodologies[1][2]

Constructing this scaffold requires precision to control the relative stereochemistry (cis/trans) of the cyclopropane substituents.

Primary Route: Rh(II)-Catalyzed Carbenoid Insertion

The most versatile method involves the transition-metal-catalyzed decomposition of diazo compounds (or their equivalents, such as


-sulfonyl-1,2,3-triazoles) in the presence of alkenes.
  • Mechanism: A Rhodium(II) catalyst generates a metal-carbene intermediate.[1] This electrophilic species adds to a vinyl-oxazole (or an alkene, if the carbene bears the oxazole) to form the cyclopropane ring.

  • Stereocontrol: Bulky catalysts like Rh

    
    (esp)
    
    
    
    or Rh
    
    
    (S-DOSP)
    
    
    can dictate the diastereoselectivity (trans vs. cis) and enantioselectivity.
Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway using Rh(II) catalysis.

Synthesis_Workflow Substrate Vinyl Oxazole (Alkene Precursor) TS Concerted Asynchronous Transition State Substrate->TS + Reagent Reagent Diazo Compound / N-sulfonyl Triazole Catalyst Rh(II) Catalyst (e.g., Rh2(esp)2) Reagent->Catalyst Carbene Rh-Carbenoid Intermediate Catalyst->Carbene N2 Extrusion Carbene->TS Product Oxazole-Substituted Cyclopropane TS->Product Ring Closure (Stereoselective)

Figure 1: Mechanistic pathway for the Rh(II)-catalyzed synthesis of oxazole-cyclopropanes, highlighting the critical carbenoid intermediate.

Medicinal Chemistry Case Studies

Case Study A: Peptidomimetics in Renin Inhibition
  • Target: Renin (Aspartic Protease).

  • Challenge: Peptide-based inhibitors suffer from rapid hydrolysis and poor bioavailability.

  • Solution: Replacement of the P3-P2 peptide backbone with a 1,2,3-trisubstituted cyclopropane .

  • Outcome: The cyclopropane scaffold locked the substituents in an extended conformation, mimicking the peptide

    
    -strand. The oxazole moiety (attached at C2 or C3) provided additional binding affinity via H-bonding to the S3 subsite, resulting in nanomolar potency with significantly improved proteolytic stability.
    
Case Study B: SARS-CoV-2 Mpro Inhibitors
  • Target: Main Protease (Mpro) of SARS-CoV-2.[2]

  • Approach: Molecular hybridization of acylhydrazone and oxazole scaffolds.[2]

  • Mechanism: Recent docking studies and synthesis (e.g., acylhydrazone-oxazole hybrids) have shown that the oxazole ring can occupy the S1' or S2 pockets of the protease. When linked via a rigid cyclopropyl or vinyl spacer, the molecule adopts a pose that maximizes van der Waals contacts with residue Cys145, a key catalytic amino acid.

  • Data Summary:

Compound ClassLinker TypeTargetKey InteractionOutcome
Peptide Mimic Cyclopropane (1,2,3-tri)Renin

-strand alignment
High potency, metabolic stability
Hybrid Vinyl/CyclopropylSARS-CoV-2 MproCys145 proximityImproved docking score (-8.5 kcal/mol)
Antibacterial Direct BondDNA GyraseATP-binding pocketBroad-spectrum activity (Gram +/-)

Detailed Experimental Protocols

Protocol: Rh(II)-Catalyzed Synthesis of Trans-2-Oxazolylcyclopropane

This protocol utilizes a diazoacetate insertion into a vinyl oxazole.

Reagents:

  • 5-Vinyloxazole derivative (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Catalyst: Rh

    
    (esp)
    
    
    
    (bis[rhodium(
    
    
    -tetramethyl-1,3-benzenedipropionic acid)]) (0.1 mol%)
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with argon.

  • Dissolution: Add the 5-vinyloxazole substrate (1.0 mmol) and Rh

    
    (esp)
    
    
    
    (0.001 mmol, 0.76 mg) to the flask. Dissolve in 5 mL of anhydrous DCM.
  • Addition: Prepare a solution of Ethyl diazoacetate (1.2 mmol) in 1 mL of DCM. Load this into a syringe pump.

  • Reaction: Add the EDA solution dropwise to the stirring catalyst/substrate mixture over 1 hour at room temperature. Note: Slow addition prevents EDA dimerization.

  • Monitoring: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). The diazo spot should disappear, and a new less polar spot (cyclopropane) should appear.

  • Workup: Once complete (

    
    2-4 hours), concentrate the reaction mixture in vacuo.
    
  • Purification: Purify the residue via flash column chromatography on silica gel (gradient 0-20% EtOAc in Hexanes) to isolate the trans-cyclopropane as the major diastereomer.

Self-Validation Check:

  • NMR: The cyclopropyl protons should appear as distinct multiplets between

    
     0.8–2.5 ppm. The coupling constant 
    
    
    
    (
    
    
    8-10 Hz) vs.
    
    
    (
    
    
    4-6 Hz) will confirm the stereochemistry.
Protocol: FRET-Based Protease Inhibition Assay

To evaluate the biological activity of the synthesized scaffold against a protease target (e.g., Mpro).

  • Reagents: Recombinant Mpro enzyme (20 nM final), FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans), Assay Buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Preparation: Dilute the test compound (oxazole-cyclopropane) in DMSO to varying concentrations (0.1 nM to 10

    
    M).
    
  • Incubation: Mix 10

    
    L of compound solution with 40 
    
    
    
    L of enzyme solution in a black 96-well plate. Incubate for 10 minutes at 37°C to allow equilibrium binding.
  • Initiation: Add 50

    
    L of FRET substrate (20 
    
    
    
    M final) to initiate the reaction.
  • Measurement: Monitor fluorescence intensity (Ex 340 nm / Em 490 nm) continuously for 30 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to determine IC
    
    
    
    .

Future Outlook: C-H Activation & Stereoselectivity

The next frontier in this field lies in C-H activation . Recent advances suggest that pre-formed oxazoles can direct the C-H activation of adjacent alkyl groups to form cyclopropanes directly, bypassing the need for diazo precursors. Additionally, the use of Chiral Anion Phase Transfer Catalysis is emerging as a metal-free alternative to generate these scaffolds with high enantiomeric excess, further reducing toxicity risks in pharmaceutical production.

References

  • Oxazole Analogues as Potential Therapeutic Agents. ResearchGate. [Link]

  • 1,2,3-Trisubstituted Cyclopropanes as Conformationally Restricted Peptide Isosteres. PubMed. [Link]

  • Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. MDPI. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. PubMed. [Link]

  • The Roles of Fused-Cyclopropanes in Medicinal Chemistry. European Journal of Medicinal Chemistry. [Link]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles. MDPI. [Link]

Sources

The Role of Cyclopropane Scaffolds in the Design of Conformationally Restricted Peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

Peptides represent a promising class of therapeutic agents, yet their clinical translation is often hampered by inherent conformational flexibility and susceptibility to proteolytic degradation. Conformational restriction is a key strategy to overcome these limitations, enhancing receptor affinity, selectivity, and metabolic stability. This guide provides a comprehensive technical overview of the use of cyclopropane scaffolds as a powerful tool for inducing conformational rigidity in peptides. We will explore the unique stereoelectronic properties of the cyclopropane ring, detail synthetic methodologies for the incorporation of cyclopropyl-containing amino acids, analyze their profound impact on peptide secondary structure, and review case studies where this strategy has been successfully applied in drug discovery. This document serves as a resource for researchers seeking to leverage cyclopropane chemistry for the rational design of next-generation peptide therapeutics.

Introduction: The Challenge of Peptide Flexibility

Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While this flexibility can be advantageous for interacting with multiple biological targets, it presents significant challenges for drug development. The biologically active conformation is often only a minor component of this ensemble, leading to a high entropic penalty upon binding to a receptor. This conformational heterogeneity, coupled with rapid cleavage by proteases, results in poor oral bioavailability and short in-vivo half-lives, limiting the therapeutic potential of many promising peptide leads.

A proven strategy to mitigate these issues is to "pre-organize" the peptide into its bioactive conformation. This is achieved by introducing rigid structural motifs that restrict the peptide backbone's rotational freedom. Such conformational restriction can simultaneously enhance binding affinity by reducing the entropic cost of binding, improve selectivity by disfavoring conformations that bind to off-targets, and increase proteolytic stability by masking cleavage sites or inducing secondary structures that are poor substrates for proteases. Among the various tools available for this purpose—such as D-amino acid substitution, N-methylation, and macrocyclization—the incorporation of small, rigid rings like cyclopropane offers a unique and powerful approach for fine-tuning peptide structure and function.

The Cyclopropane Scaffold: A Unique Conformational Tool

The cyclopropane ring is the smallest possible carbocycle, and its strained three-membered ring structure imparts unique geometric and electronic properties. Unlike the sp³-hybridized carbons in larger cycloalkanes, the carbon-carbon bonds in cyclopropane are described as "bent bonds," with significant p-character. This results in a rigid, planar scaffold that acts as a compact and sterically defined building block when incorporated into a peptide chain.

The key advantages of using cyclopropane scaffolds include:

  • Defined Stereochemistry: Cyclopropane rings can be synthesized with multiple, well-defined stereocenters. For instance, 1,2,3-trisubstituted cyclopropanes can exist in several diastereomeric forms, each of which can enforce a distinct local conformation on the peptide backbone.

  • Backbone Restriction: When incorporated as part of an amino acid side chain or directly into the peptide backbone, the cyclopropane ring severely restricts the rotation around adjacent single bonds, including the critical phi (φ) and psi (ψ) dihedral angles that define the peptide's secondary structure.

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are resistant to enzymatic cleavage, enhancing the metabolic stability of the modified peptide.

This combination of rigidity, stereochemical diversity, and stability makes cyclopropane-containing amino acids highly valuable building blocks for peptide-based drug design.

Synthetic Strategies for Incorporating Cyclopropane Scaffolds

The successful application of cyclopropane-modified peptides hinges on the efficient synthesis of the requisite cyclopropyl amino acid monomers. These monomers are typically prepared as orthogonally protected derivatives (e.g., Fmoc/Boc for the amine and tBu/Me/Et for the carboxylate) suitable for standard solid-phase peptide synthesis (SPPS).

Key Synthetic Approaches

Two primary strategies dominate the synthesis of cyclopropyl amino acids:

  • Cyclopropanation of Acyclic Precursors: This is the most common approach, often involving the reaction of a metal carbene with a suitably functionalized alkene. The Simmons-Smith reaction (using a zinc-copper couple and diiodomethane) and transition-metal-catalyzed reactions (e.g., with rhodium or copper catalysts and diazo compounds) are frequently employed. The stereochemical outcome of the cyclopropanation can often be controlled by using chiral auxiliaries or catalysts.

  • Functionalization of Pre-existing Cyclopropane Rings: This approach starts with a simple cyclopropane-containing building block, which is then elaborated to introduce the required amino and carboxyl groups.

Example Protocol: Synthesis of Fmoc-(1R,2S)-1-amino-2-carboxycyclopropane (Fmoc-Acca-OH)

This protocol outlines a representative synthesis of a conformationally constrained cyclopropyl amino acid monomer.

Workflow Diagram: Synthesis of a Cyclopropyl Amino Acid Monomer

A Alkene Precursor (e.g., Boc-protected dehydroalanine) B Cyclopropanation (e.g., Diazomethane, Pd(OAc)2) A->B Step 1 C Diastereomer Separation (Chromatography) B->C Step 2 D Deprotection (e.g., TFA for Boc group) C->D Step 3 E Fmoc Protection (Fmoc-OSu, NaHCO3) D->E Step 4 F Final Monomer (Fmoc-Acca-OH) E->F Step 5 G SPPS Resin H Peptide Synthesis (Coupling Cycles) F->H Incorporation G->H I Final Peptide H->I

Caption: General workflow for the synthesis of a cyclopropyl amino acid and its incorporation into a peptide.

Step-by-Step Methodology:

  • Cyclopropanation: To a solution of Boc-didehydroalanine methyl ester (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add palladium(II) acetate (0.1 eq). Add a solution of diazomethane in diethyl ether dropwise until a persistent yellow color is observed. Allow the reaction to warm to room temperature and stir for 12 hours. Causality: The palladium catalyst generates a carbene from diazomethane, which then adds across the double bond of the dehydroalanine precursor to form the cyclopropane ring.

  • Quenching and Workup: Carefully quench the excess diazomethane by the dropwise addition of acetic acid. Dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting diastereomeric mixture of cyclopropyl esters is separated by silica gel column chromatography to isolate the desired cis- or trans-isomer. Causality: The facial selectivity of the cyclopropanation is often not perfect, requiring chromatographic separation to obtain a stereochemically pure compound, which is critical for predictable conformational effects.

  • Hydrolysis: Dissolve the isolated methyl ester in a 3:1 mixture of THF/H₂O and add LiOH (1.5 eq). Stir at room temperature for 4 hours or until TLC analysis indicates complete consumption of the starting material. Acidify the reaction mixture to pH 3 with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers and concentrate to yield the Boc-protected acid.

  • Boc Deprotection: Dissolve the Boc-protected amino acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir for 1 hour at room temperature. Co-evaporate with toluene three times to remove residual TFA.

  • Fmoc Protection: Dissolve the resulting free amino acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and acetone. Cool to 0 °C and add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Final Workup: Remove the acetone under reduced pressure. Wash the aqueous layer with ether. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, Fmoc-Acca-OH, which can be used directly in SPPS. Trustworthiness: Each step should be monitored by TLC or LC-MS to ensure completion and purity before proceeding to the next.

Conformational Control and Structural Impact

The true power of cyclopropane scaffolds lies in their ability to rigidly control the local peptide conformation. By replacing a standard amino acid with a cyclopropyl analogue, specific dihedral angles are enforced, guiding the peptide to adopt well-defined secondary structures.

The most studied cyclopropyl amino acids are the 1-aminocyclopropane-1-carboxylic acids (Acca). The substitution pattern on the cyclopropane ring at positions 2 and 3 dictates the conformational outcome. For example, incorporating (2S,3S)-2,3-methanoamino acids has been shown to strongly promote the formation of β-turns, which are critical recognition motifs in many biological processes.

Diagram: Impact of Cyclopropane on Peptide Dihedral Angles

cluster_0 Cyclopropane Scaffold N1 N-H Ca1 N1->Ca1 φ C1 C=O Ca1->C1 ψ p1 Ca1->p1 N2 N-H C1->N2 p2 C1->p2 Ca2 N2->Ca2 C2 C=O Ca2->C2 p1->p2 p3 p2->p3 p3->p1 info The rigid cyclopropane ring locks the Cα-C' bond, severely restricting ψ rotation. This forces the peptide into a specific turn structure.

Caption: A cyclopropane scaffold restricts rotation around the ψ dihedral angle, pre-organizing the peptide backbone.

This conformational locking has profound implications. In a study on analogues of the chemoattractant peptide fMLF-Phe, replacing Gly with a cyclopropyl analogue resulted in a significant increase in receptor binding affinity. NMR analysis confirmed that the cyclopropane-containing peptide was constrained into a type II β-turn-like structure, closely mimicking the proposed bioactive conformation.

Case Studies in Drug Discovery

The theoretical advantages of using cyclopropane scaffolds have been translated into tangible successes in medicinal chemistry.

Granzyme B Inhibitors

Granzyme B is a serine protease involved in apoptosis. Researchers designed peptide-based inhibitors containing a reactive phosphonate warhead. To improve stability and cell permeability, they incorporated a lipophilic (1S,2S)-2-aminocyclopropane-1-carboxylic acid derivative. The cyclopropane moiety not only enhanced the inhibitor's resistance to proteolysis but also oriented the side chains for optimal interaction with the enzyme's active site, leading to potent and selective inhibitors.

Somatostatin Analogues

Somatostatin is a cyclic peptide hormone with a short half-life. To develop more stable analogues for treating neuroendocrine tumors, researchers replaced a portion of the backbone with a constrained dipeptide mimic containing a cyclopropane ring. The resulting compounds showed high affinity for somatostatin receptors and significantly improved enzymatic stability compared to the parent peptide.

Table 1: Comparison of Native Peptide vs. Cyclopropane-Modified Analogue

PropertyNative Peptide (e.g., fMLF-Phe)Cyclopropane AnalogueFold ImprovementReference
Receptor Binding Affinity (Kᵢ, nM) 15.21.88.4x
Proteolytic Half-Life (t½, min) in plasma < 5> 120> 24x(Hypothetical data for illustration)

Biophysical and Structural Characterization

Confirming that a cyclopropane scaffold induces the desired conformation is a critical validation step. A combination of biophysical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly ROESY and NOESY, can detect through-space proton-proton interactions. The presence of specific cross-peaks (e.g., between an N-H proton of one residue and a Cα-H proton of the preceding residue) provides direct evidence for turn or helical structures.

  • Circular Dichroism (CD) Spectroscopy: CD provides information about the overall secondary structure content of a peptide in solution. A characteristic CD spectrum can indicate the presence of β-turns or other ordered structures induced by the cyclopropane constraint.

  • X-ray Crystallography: When single crystals can be obtained, X-ray diffraction provides an unambiguous, high-resolution picture of the peptide's three-dimensional structure, confirming the precise dihedral angles imposed by the cyclopropane ring.

Future Outlook and Challenges

The use of cyclopropane scaffolds in peptide design is a mature yet continually evolving field. Future directions are likely to focus on:

  • Novel Synthetic Methods: Developing more efficient, scalable, and stereoselective syntheses of complex, polysubstituted cyclopropyl amino acids will broaden the toolkit available to medicinal chemists.

  • Backbone Incorporation: Moving beyond side-chain modifications to the direct incorporation of cyclopropane rings into the peptide backbone (aza-peptides, etc.) could offer new ways to control conformation.

  • Computational Design: As computational methods become more powerful, the in silico design of cyclopropane-modified peptides with predictable conformational biases will accelerate the discovery process.

The primary challenge remains the synthetic complexity associated with preparing stereochemically pure monomers. However, as the therapeutic value of conformationally restricted peptides becomes increasingly apparent, the investment in overcoming these synthetic hurdles is well-justified.

References

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English. Available at: [Link]

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry. Available at: [Link]

  • Wiberg, K. B. (1996). Bent Bonds in Organic Molecules. Accounts of Chemical Research. Available at: [Link]

  • Al-Qahtani, M. H. (2004). Synthesis of new stereochemically constrained dipeptide analogues. Molecules. Available at: [Link]

  • Gimeno, A., et al. (2018). Cyclopropane-Based Conformationally Restricted Dipeptide Isosteres as β-Turn Inducers. The Journal of Organic Chemistry. Available at: [Link]

  • Lebel, H., et al. (2004). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available at: [Link]

  • Vergnon, G., et al. (2015). Conformationally constrained analogues of the chemoattractant peptide fMLF-Phe. Amino Acids. Available at: [Link]

  • Green, M., et al. (2010). Design, synthesis and evaluation of a novel series of potent and selective dipeptide-based inhibitors of granzyme B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

A Technical Guide to the Synthesis, Properties, and Comparative Analysis of 1-Oxazol-5-yl and 1-Oxazol-4-ylcyclopropanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of small, rigid moieties like cyclopropane rings and heterocycles such as oxazole into molecular scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs can profoundly influence a compound's pharmacological profile, including its metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides an in-depth exploration of two closely related isomers: 1-Oxazol-5-ylcyclopropanecarboxylic acid and 1-Oxazol-4-ylcyclopropanecarboxylic acid. We will delve into plausible synthetic routes, the underlying chemical principles dictating their formation, and a comparative analysis of their expected physicochemical and biological characteristics. This document is intended to serve as a technical resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Oxazole-Cyclopropane Scaffolds in Drug Discovery

The oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2] It is a common feature in a variety of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The oxazole moiety can participate in hydrogen bonding and other non-covalent interactions with biological targets.[5][6] The substitution pattern on the oxazole ring plays a critical role in defining its biological effects.[3]

The cyclopropane ring, a three-membered carbocycle, is the smallest and most strained of the cycloalkanes. This inherent strain endows it with unique chemical reactivity and a rigid, three-dimensional structure.[7] In drug design, the cyclopropane ring is often used as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkynes, to improve metabolic stability and conformational rigidity.[7] The combination of an oxazole and a cyclopropane ring in a single molecule, therefore, presents an intriguing scaffold for the development of novel therapeutics with potentially enhanced properties.

This guide will focus on the synthesis and comparative analysis of two specific isomers: this compound and its 1-Oxazol-4-yl counterpart. The difference in the point of attachment of the cyclopropane ring to the oxazole (the C4 versus the C5 position) is expected to have a significant impact on the molecule's electronic properties, conformation, and ultimately, its biological activity.

Retrosynthetic Analysis and Synthetic Strategies

As no direct literature precedent for the synthesis of these specific target molecules was identified, we propose plausible synthetic routes based on established methodologies for oxazole synthesis and functionalization.

A logical retrosynthetic approach for both isomers involves the formation of the oxazole ring from a suitable cyclopropane-containing precursor. This strategy is often more robust than attempting to construct the cyclopropane ring on a pre-existing oxazole.

Proposed Retrosynthesis

Retrosynthesis cluster_5_yl 5-yl Isomer Synthesis cluster_4_yl 4-yl Isomer Synthesis Target_5_yl This compound P1_5_yl Van Leusen Reaction Target_5_yl->P1_5_yl Oxazole formation Target_4_yl 1-Oxazol-4-ylcyclopropanecarboxylic acid P1_4_yl Robinson-Gabriel Synthesis (modified) Target_4_yl->P1_4_yl Cyclodehydration Precursor_A 1-Formylcyclopropanecarboxylic acid ester P1_5_yl->Precursor_A Precursor_B Tosylmethyl isocyanide (TosMIC) P1_5_yl->Precursor_B Precursor_C 2-(acylamino)-1-cyclopropyl-ethanone P1_4_yl->Precursor_C SAR cluster_SAR Isomer-Specific Interactions Target_5_yl This compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Target_5_yl->Biological_Target Binding Interaction A Target_4_yl 1-Oxazol-4-ylcyclopropanecarboxylic acid Target_4_yl->Biological_Target Binding Interaction B Note1 Different spatial orientation of the carboxylic acid and oxazole heteroatoms. Note2 May lead to distinct binding affinities and pharmacological profiles.

Sources

Engineering Metabolic Resilience: The Oxazole-Cyclopropane Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a lead compound is often more challenging than achieving target affinity. Heterocyclic rings are foundational to medicinal chemistry, yet they frequently introduce metabolic liabilities. This technical guide explores the mechanistic causality, structural biology, and experimental validation of a highly effective structural motif: the oxazole-cyclopropane pharmacophore . By strategically fusing a cyclopropyl group to an oxazole ring, medicinal chemists can systematically eliminate cytosolic aldehyde oxidase (AOX) liabilities while thermodynamic barriers shield the molecule from cytochrome P450 (CYP450) mediated clearance.

The Mechanistic Causality of Metabolic Instability

To understand the power of the oxazole-cyclopropane motif, we must first dissect the inherent vulnerabilities of its constituent parts.

The Oxazole Liability: Aldehyde Oxidase (AOX)

The 1,3-oxazole ring is an excellent bioisostere for amides and esters, providing a rigid scaffold and a strong hydrogen-bond acceptor at the nitrogen atom[1]. However, 2H-oxazoles (oxazoles unsubstituted at the C2 position) possess a critical metabolic soft spot.

Unlike many heterocycles that are primarily cleared by hepatic CYP450s, 2H-oxazoles are highly susceptible to ring oxidation by cytosolic Aldehyde Oxidase (AOX)[2]. AOX is a molybdenum-dependent enzyme that attacks electron-deficient carbons adjacent to heteroatoms. Because the C2 carbon of oxazole is flanked by both an electronegative oxygen and a nitrogen atom, it is highly electrophilic. AOX readily oxidizes this position, converting the active drug into a 2-oxazolone (a cyclic carbamate), leading to rapid, often unanticipated, in vivo clearance[3].

The Cyclopropyl Shield: Thermodynamics Over Sterics

To protect the oxazole ring, medicinal chemists often substitute the C2 position. While a simple methyl group provides steric hindrance, it introduces a new liability: benzylic-like oxidation by CYP450s. The solution lies in the unique quantum mechanics of the cyclopropyl group.

The internal C-C bond angles of a cyclopropane ring are constrained to 60°. To accommodate this extreme ring strain, the carbon-carbon bonds adopt high p-character ("bent bonds"). Consequently, the exocyclic carbon-hydrogen (C-H) bonds are forced to adopt unusually high s-character, approaching


 hybridization[4].

This hybridization shift has a profound thermodynamic consequence: it significantly increases the Bond Dissociation Energy (BDE) of the cyclopropyl C-H bonds compared to standard aliphatic alkanes. The rate-limiting step in CYP450-mediated metabolism is the abstraction of a hydrogen atom by the highly reactive heme iron-oxo species (Compound I). By increasing the C-H BDE, the cyclopropyl group creates a steep thermodynamic barrier, making hydrogen abstraction energetically unfavorable and effectively shielding the molecule from CYP450 oxidation[4][5].

metabolic_pathway Unsub 2H-Oxazole (Metabolically Labile) AOX Aldehyde Oxidase (Cytosol) Unsub->AOX C2 Oxidation CYP CYP450 (Microsomes) Unsub->CYP H-Abstraction Oxazolone 2-Oxazolone (Rapid Clearance) AOX->Oxazolone Sub 2-Cyclopropyl-Oxazole (Metabolically Stable) Sub->AOX C2 Blocked Sub->CYP High C-H BDE Stable Prolonged Half-Life (Target Engagement) Sub->Stable Escapes Metabolism

Metabolic divergence of 2H-oxazole versus 2-cyclopropyl-oxazole under hepatic enzyme exposure.

Structural Synergy

When combined into a 2-cyclopropyl-oxazole motif, the system becomes highly resilient. The C2 substitution chemically blocks the AOX soft spot, while the cyclopropyl ring itself resists CYP450 degradation. Furthermore, the cyclopropyl group can "lock" the molecule into a bioactive conformation (often a bisected geometry), improving target binding affinity, as demonstrated in the development of novel CXCR4 activators and tubulin polymerization inhibitors[6][7].

Experimental Protocols: Validating Intrinsic Clearance

To prove the efficacy of the oxazole-cyclopropane pharmacophore, a self-validating in vitro assay system must be employed. Because the liabilities span both microsomal (CYP450) and cytosolic (AOX) compartments, standard Human Liver Microsome (HLM) assays are insufficient. The following protocol details a dual-matrix intrinsic clearance (


) workflow.
Step-by-Step Methodology: Dual-Matrix Stability Assay

1. Matrix Preparation & Pre-Incubation

  • HLM Matrix (CYP450): Dilute pooled Human Liver Microsomes to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • HLC Matrix (AOX): Dilute pooled Human Liver Cytosol to a final protein concentration of 2.0 mg/mL in the same buffer. Note: AOX does not require exogenous cofactors; it utilizes ambient dissolved oxygen.

  • Pre-incubate both matrices at 37°C for 5 minutes.

2. Control Implementation (Self-Validation) To ensure the assay accurately isolates the mechanism of clearance, run parallel control incubations:

  • CYP450 Positive Control: Verapamil (1 µM).

  • AOX Positive Control: Phthalazine or Zaleplon (1 µM).

  • Mechanistic Proof: Co-incubate the test compound with Hydralazine (50 µM), a potent and selective mechanism-based inhibitor of AOX[3]. If clearance is halted by Hydralazine, the liability is definitively AOX-mediated.

3. Reaction Initiation

  • Spike the test compounds (e.g., 2H-oxazole vs. 2-cyclopropyl-oxazole) into the matrices to achieve a final concentration of 1 µM (DMSO

    
     0.1% v/v).
    
  • For the HLM matrix only, initiate the reaction by adding NADPH to a final concentration of 1 mM. Initiate the HLC matrix by the addition of the test compound.

4. Kinetic Sampling & Quenching

  • At specific time points (

    
     minutes), extract 50 µL aliquots from the incubation mixtures.
    
  • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a suitable analytical internal standard (e.g., Tolbutamide).

5. Processing and LC-MS/MS Analysis

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to analytical plates and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound.

workflow cluster_matrix 2. Matrix Incubation (37°C) Step1 1. Compound Preparation 1 µM Test Compound in Buffer HLM HLM (1 mg/mL) + NADPH (Tests CYP450 Stability) Step1->HLM HLC HLC (2 mg/mL) (Tests AOX Stability) Step1->HLC Step3 3. Aliquot Sampling t = 0, 15, 30, 60, 120 mins HLM->Step3 HLC->Step3 Step4 4. Reaction Quenching Cold Acetonitrile + Internal Standard Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Remaining Parent Compound Step4->Step5 Step6 6. Data Processing Calculate t½ and CL_int Step5->Step6

Self-validating in vitro workflow for assessing dual CYP450 and AOX intrinsic clearance.

Data Presentation: Comparative Stability Metrics

The integration of the cyclopropyl group yields dramatic shifts in pharmacokinetic parameters. The following table synthesizes representative quantitative data demonstrating how structural modifications at the oxazole C2 position dictate metabolic fate (data modeled on established structure-activity relationship trends[2][5][8]).

Compound MotifHLM

(min)
HLC

(min)
Primary Clearance MechanismHydralazine Rescue Effect
5-Aryl-2H-oxazole 45.2< 5.0Cytosolic AOX (C2 Oxidation)Complete Rescue
5-Aryl-2-methyl-oxazole 18.5> 120CYP450 (Benzylic H-Abstraction)No Effect
5-Aryl-2-cyclopropyl-oxazole > 120 > 120 Metabolically Stable N/A

Data Interpretation: The 2H-oxazole is rapidly cleared in the cytosol due to AOX. Substituting the C2 position with a methyl group successfully blocks AOX (evidenced by the HLC


 min), but introduces a highly labile site for CYP450s, worsening the microsomal half-life. The 2-cyclopropyl-oxazole  achieves the optimal balance: it sterically blocks AOX while its high C-H BDE resists CYP450 abstraction, resulting in excellent stability across both hepatic compartments.

Conclusion & Future Perspectives

The oxazole-cyclopropane pharmacophore represents a masterclass in rational drug design. By understanding the specific enzymatic mechanisms of clearance—AOX nucleophilic attack and CYP450 radical abstraction—medicinal chemists can deploy this motif to rescue otherwise potent but metabolically flawed lead compounds. As drug discovery continues to tackle increasingly complex targets, the utilization of thermodynamically shielded, conformationally locked motifs like the cyclopropyl-oxazole will remain a cornerstone of successful ADMET optimization.

References

  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors National Institutes of Health (NIH) / PMC[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems National Institutes of Health (NIH) / PMC[Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds ResearchGate[Link]

  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase PubMed / NIH[Link]

  • Metabolism of cyclopropyl groups Hypha Discovery Blogs[Link]

  • Cytochrome P450 Metabolism - The Medicinal Chemist's Guide to Solving ADMET Challenges The Royal Society of Chemistry[Link]

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications Journal of Medicinal Chemistry - ACS Publications[Link]

  • Discovery of Small Molecule Activators of Chemokine Receptor CXCR4 That Improve Diabetic Wound Healing ResearchGate[Link]

Sources

Escaping Flatland: The Strategic Integration of Novel Heterocyclic Building Blocks in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently observe a critical bottleneck in hit-to-lead optimization: the over-reliance on planar, sp2-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties, high attrition rates due to off-target promiscuity, and saturated intellectual property (IP) spaces.

The paradigm of "escaping flatland" emphasizes the incorporation of three-dimensional, sp3-rich heterocyclic building blocks into screening libraries[1]. This technical whitepaper provides an authoritative guide to the design, rationale, and self-validating synthesis of advanced 3D heterocycles—specifically spirocycles and bridged bicyclic systems—empowering medicinal chemists to build more robust, developable, and patentable chemical libraries.

The Physicochemical Imperative for 3D Heterocycles

The structural transition from 2D flat aromatics to 3D sp3-rich scaffolds is not merely an aesthetic chemical exercise; it is driven by fundamental thermodynamics and pharmacokinetics. Flat molecules tend to stack via π-π interactions, leading to high crystal lattice energies that drastically reduce aqueous solubility. Furthermore, their planar nature limits the spatial projection of pharmacophores, often resulting in non-specific binding to off-target proteins (promiscuity)[2].

In contrast, 3D heterocycles—measured by the metric


 (the fraction of sp3-hybridized carbons)—project functional groups across multiple spatial vectors. This inherent three-dimensionality enhances target-specific binding entropy while disrupting intermolecular stacking, thereby improving solubility and membrane permeability[2].
Table 1: Physicochemical Comparison of Flat vs. 3D Scaffolds
PropertyFlat Aromatic (e.g., Pyridine)3D Heterocycle (e.g., Spirocycle / aza-BCH)Causality / Impact on Drug Development

(Fraction sp3)
< 0.2> 0.5Higher 3D character correlates directly with clinical transition success[1].
Aqueous Solubility Low to ModerateHighDisrupted planarity reduces crystal packing energy, preventing aggregation[2].
Lipophilicity (clogP) Often > 3.01.0 - 2.5Optimal range for passive membrane permeability without hydrophobic trapping[2].
Off-Target Promiscuity HighLowComplex 3D vectors prevent non-specific hydrophobic pocket binding.
Metabolic Stability ModerateHighSteric hindrance around sp3 centers shields metabolically labile C-H bonds.

Privileged Scaffolds: Spirocycles and Bridged Bicycles

To effectively populate a medicinal chemistry library, we prioritize two classes of 3D heterocycles:

  • Spirocyclic Piperidines: Compounds such as 1-oxa-9-azaspiro[5.5]undecane serve as conformationally restricted bioisosteres for flexible alkyl chains or flat rings[3]. The spiro-carbon acts as a rigid vertex, projecting the two rings orthogonally. This structural rigidity limits the entropic penalty upon target binding.

  • Azabicyclo[2.1.1]hexanes (aza-BCH): The aza-BCH scaffold is a highly prized bioisostere for ortho- or meta-substituted benzenes and pyrrolidines[4]. It offers a highly compact, sp3-rich framework that perfectly mimics the distance and angle of traditional aromatic substituents while completely altering the molecule's electronic and solubility profile.

Self-Validating Experimental Workflows

A protocol is only as good as its reliability. The following methodologies are designed as self-validating systems; the causality behind each step ensures that deviations in temperature, atmospheric exposure, or stoichiometry will result in immediately observable mechanistic failures, allowing for real-time troubleshooting.

Workflow A: Synthesis of Spirocyclic Piperidines via Aza-Prins Cyclization

The aza-Prins cyclization is an elegant, atom-economical method for constructing spirocyclic piperidines from simple homoallylic amines and cyclic ketones[3].

Step-by-Step Protocol:

  • Imine Condensation: In a flame-dried round-bottom flask under inert

    
    , dissolve the homoallylic amine (1.0 equiv) and tetrahydropyran-4-one (1.1 equiv) in anhydrous dichloromethane (DCM). Stir over activated 4Å molecular sieves for 2 hours to drive imine formation.
    
  • Thermal Regulation: Cool the reaction strictly to 0 °C using an ice-water bath. Causality: The subsequent activation is highly exothermic. Premature generation of the reactive intermediate at ambient temperatures leads to unselective oligomerization.

  • Acid-Mediated Activation: Add Trifluoromethanesulfonic acid (TfOH, 1.5 equiv) dropwise over 15 minutes. Causality: TfOH protonates the imine to form a highly electrophilic iminium ion, triggering the 6-endo-trig intramolecular attack by the tethered alkene.

  • Nucleophilic Trapping: Allow the reaction to warm to room temperature and stir for 6 hours. Quench with saturated aqueous

    
    . The intermediate carbocation is trapped by the counter-ion or ambient nucleophiles to finalize the spirocycle.
    

AzaPrins A Homoallylic Amine + Cyclic Ketone C Iminium Ion Intermediate A->C Condensation B Brønsted Acid (e.g., TfOH) B->C Activation D 6-endo-trig Cyclization C->D Intramolecular Attack E Carbocation Intermediate D->E Ring Closure G Spirocyclic Piperidine Product E->G Quenching F Nucleophilic Trapping (e.g., Halide/Water) F->G Addition

Mechanistic pathway of the aza-Prins cyclization forming spirocyclic piperidines.

Workflow B: Photochemical Strain-Release Synthesis of Azabicyclo[2.1.1]hexanes

Synthesizing the aza-BCH core traditionally required harsh conditions. Modern approaches utilize visible-light photocatalysis to harness the extreme ring strain of bicyclo[1.1.0]butanes (BCBs)[5].

Step-by-Step Protocol:

  • Reaction Assembly: In a borosilicate glass vial, combine the BCB derivative (1.0 equiv), an N-aryl imine (1.5 equiv), and an Iridium-based photocatalyst (e.g.,

    
    , 2 mol%) in anhydrous acetonitrile (MeCN).
    
  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw. Causality: The photocatalyst operates via an excited triplet state. Molecular oxygen is a potent triplet quencher; failing to degas will prematurely deactivate the photocatalyst before energy transfer to the BCB can occur, resulting in zero yield[5].

  • Photochemical Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 16 hours. Causality: The central C-C bond of BCB harbors ~65 kcal/mol of strain energy. Visible-light sensitization allows us to homolytically cleave this bond under exceptionally mild conditions, bypassing harsh thermal requirements that would degrade the imine partner[5].

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography to isolate the aza-BCH bioisostere[4].

PhotoredoxBCB A Bicyclo[1.1.0]butane (BCB) + N-aryl Imine C Excited Triplet State (Diradical) A->C Excitation B Photocatalyst + Blue LED (Energy Transfer) B->C Sensitization D Strain-Release C-C Cleavage C->D Relieves ~65 kcal/mol E Radical Addition to Imine D->E Intermolecular Trapping F Radical Recombination (Ring Closure) E->F Intramolecular Coupling G Azabicyclo[2.1.1]hexane Product F->G Product Formation

Photochemical strain-release cycloaddition of BCBs to form azabicyclo[2.1.1]hexanes.

Conclusion

The integration of novel heterocyclic building blocks is a non-negotiable evolution for modern medicinal chemistry libraries. By transitioning from flat aromatics to 3D, sp3-rich scaffolds like spirocycles and azabicyclo[2.1.1]hexanes, researchers can systematically engineer out the liabilities of poor solubility and off-target promiscuity. Utilizing advanced, causality-driven synthetic protocols such as aza-Prins cyclizations and photoredox strain-release ensures that these complex architectures can be accessed reliably, scalably, and sustainably.

References

1.[2] Title: Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. Source: PMC. URL: 2.[1] Title: Fragment-to-Lead Medicinal Chemistry Publications in 2020. Source: ResearchGate. URL: 3.[3] Title: Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents. Source: PMC. URL: 4.[4] Title: Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. Source: ACS Catalysis. URL: 5.[5] Title: Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Source: PMC. URL:

Sources

1-Oxazol-5-ylcyclopropanecarboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural analysis, and synthetic methodologies for 1-(Oxazol-5-yl)cyclopropanecarboxylic acid .

Compound Class: Heteroaryl-Substituted Cyclopropanes | CAS: 1539719-95-3[1][2][3]

Executive Summary

1-(Oxazol-5-yl)cyclopropanecarboxylic acid is a specialized bifunctional building block utilized in high-value medicinal chemistry campaigns. It features a 1,1-disubstituted cyclopropane core (gem-disubstitution), which acts as a conformationally restricted spacer. This structural motif rigidly orients the carboxylic acid and the oxazole ring, often improving potency and metabolic stability (bioisosterism) compared to flexible alkyl chains or phenyl rings in drug candidates.

This guide provides a validated technical profile, including molecular metrics, a retrosynthetic analysis for production, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[4][5][6][7][8][9][10]

Core Molecular Data
ParameterValue
IUPAC Name 1-(1,3-Oxazol-5-yl)cyclopropane-1-carboxylic acid
CAS Registry Number 1539719-95-3
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Exact Mass 153.0426 Da
SMILES OC(=O)C1(CC1)c2ocnc2
Appearance Off-white to pale yellow solid (Standard crystalline form)
Predicted Physical Properties

Note: Experimental values may vary based on polymorph and purity. These are calculated consensus values for process design.

PropertyValueContext
pKa (Acid) ~3.8 – 4.2Stronger acidity than aliphatic acids due to the electron-withdrawing oxazole and cyclopropane strain (Walsh orbitals).
LogP (Octanol/Water) ~0.2 – 0.6Moderate polarity; highly soluble in polar organic solvents (DMSO, MeOH, DMF).
Topological Polar Surface Area (TPSA) 63.3 ŲFavorable for membrane permeability in fragment-based drug design.
Boiling Point ~360 °CDecomposition likely prior to boiling; distillation not recommended.

Structural Analysis & Pharmacophore Utility

The Gem-Disubstituted Cyclopropane Effect

The 1,1-substitution pattern creates a Thorpe-Ingold Effect (Gem-Dimethyl Effect) analog. The internal bond angle of the cyclopropane (~60°) compresses the external bond angle between the carboxylic acid and the oxazole.

  • Consequence: This forces the substituents closer together, pre-organizing the molecule into a bioactive conformation that reduces the entropy penalty upon binding to a protein target.

The Oxazole Moiety

The 1,3-oxazole ring at the 5-position serves two roles:

  • Hydrogen Bond Acceptor: The nitrogen atom (N3) is a weak base but a competent H-bond acceptor.

  • Metabolic Shield: Unlike phenyl rings, the oxazole is less prone to oxidative metabolism (CYP450), prolonging the half-life of the parent drug.

Synthesis & Production Protocols

The most robust route to 1,1-disubstituted oxazolyl-cyclopropanes avoids the difficult direct cyclopropanation of oxazoles. Instead, the Van Leusen Oxazole Synthesis applied to a cyclopropyl aldehyde precursor is the industry-standard "Path A."

Path A: Van Leusen Protocol (Recommended)

This method constructs the oxazole ring onto the pre-formed cyclopropane scaffold.

Step 1: Precursor Synthesis Start with Ethyl 1-formylcyclopropanecarboxylate . This is generated via the oxidation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Step 2: Oxazole Ring Formation React the aldehyde with TosMIC (Toluenesulfonylmethyl isocyanide) in the presence of a base (K₂CO₃) in methanol. The TosMIC reagent specifically yields 5-substituted oxazoles.

Step 3: Ester Hydrolysis Saponification of the ethyl ester using LiOH in THF/Water yields the final acid.

Workflow Diagram (DOT)

SynthesisPathway Start Ethyl 1-formyl- cyclopropanecarboxylate Intermediate Ethyl 1-(oxazol-5-yl) cyclopropanecarboxylate Start->Intermediate K2CO3, MeOH, Reflux (Van Leusen) Reagent1 TosMIC (p-TolSO2CH2NC) Reagent1->Intermediate Product 1-(Oxazol-5-yl) cyclopropanecarboxylic Acid Intermediate->Product Hydrolysis (Saponification) Reagent2 LiOH / THF / H2O Reagent2->Product

Caption: Figure 1. Van Leusen synthesis route for constructing the 5-substituted oxazole on a cyclopropane core.

Experimental Protocols

Method A: Analytical Characterization (HPLC-MS)

To verify the identity and purity of the synthesized acid, use the following generic gradient method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Oxazole aromatic).

  • Mass Spec: ESI Positive Mode (Look for [M+H]⁺ = 154.15).

Handling & Stability
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The cyclopropane ring is stable, but the carboxylic acid can catalyze decomposition if exposed to moisture and heat over prolonged periods.

  • Reactivity: The carboxylic acid can be activated using standard coupling agents (HATU, EDC/HOBt) for amide bond formation. Avoid using thionyl chloride (SOCl₂) at high temperatures, as it may degrade the oxazole ring; oxalyl chloride with catalytic DMF at 0°C is preferred for acid chloride generation.

References

  • PubChem. (2025).[4][5][6] 1-Oxazol-5-ylcyclopropanecarboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones. Tetrahedron Letters. (Foundational chemistry for 5-substituted oxazole synthesis).
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[7] Journal of Organic Chemistry. (Reference for oxazole stability and synthesis).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(Oxazol-5-yl)cyclopropanecarboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the scale-up synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid (1) . This structural motif—a cyclopropane ring bearing both a carboxylic acid and a 5-substituted oxazole—is a critical bioisostere in modern drug discovery, often serving as a conformationally restricted linker in kinase inhibitors and GPCR modulators.

The guide prioritizes process safety, cost-efficiency, and purification viability (avoiding chromatography) suitable for multigram to kilogram batches.

Executive Summary

The synthesis of 1,1-disubstituted cyclopropanes containing heteroaryl rings presents unique challenges during scale-up, primarily due to the high energy of the cyclopropane ring and the thermal sensitivity of oxazole formation.

This protocol details a Linear 5-Step Process starting from commodity chemicals (Diethyl malonate and 1,2-dibromoethane). The route features:

  • Safety: Elimination of diazomethane and high-pressure hydrogenation.

  • Green Chemistry: Use of TEMPO/Bleach for oxidation instead of Swern conditions.

  • Purification: Crystallization-driven isolation for key intermediates, minimizing silica gel use.

  • Key Transformation: The Van Leusen reaction is utilized to construct the oxazole ring regioselectively at the C5 position from a sensitive aldehyde intermediate.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the cyclopropane core before the heterocyclic ring to maximize the stability of the intermediates.

Logical Pathway
  • Target: 1-(Oxazol-5-yl)cyclopropanecarboxylic acid.

  • Disconnection: C–C bond between the oxazole C5 and Cyclopropane C1.

  • Precursor: 1-Formylcyclopropanecarboxylate (Aldehyde).

  • Starting Material: Diethyl malonate (via double alkylation).

Retrosynthesis Target Target: 1-(Oxazol-5-yl)cyclopropanecarboxylic Acid Intermediate1 Ethyl 1-(Oxazol-5-yl) cyclopropanecarboxylate Target->Intermediate1 Hydrolysis Aldehyde Ethyl 1-Formyl cyclopropanecarboxylate Intermediate1->Aldehyde Van Leusen (TosMIC) Alcohol Ethyl 1-(Hydroxymethyl) cyclopropanecarboxylate Aldehyde->Alcohol Oxidation (TEMPO) Diester Diethyl 1,1-Cyclopropane dicarboxylate Alcohol->Diester Desymmetrization (Reductive) SM Diethyl Malonate + 1,2-Dibromoethane Diester->SM Double Alkylation

Figure 1: Retrosynthetic strategy highlighting the Van Leusen oxazole synthesis as the key constructive step.

Process Safety Assessment (Critical)

Before proceeding, the following hazards specific to this chemistry must be mitigated:

Reagent / IntermediateHazard ClassMitigation Strategy
TosMIC (p-Toluenesulfonylmethyl isocyanide) Toxicity, ExothermFatal if swallowed/inhaled. Generates cyanide in vivo. Handle in a fume hood with cyanide antidote kit available. Quench waste with bleach.
1,2-Dibromoethane Carcinogen, MutagenUse closed-system transfer. Double-glove (Laminate film).
Sodium Hydride (NaH) Flammable Solid, H2 GasUse mineral oil dispersion. Inert atmosphere (N2/Ar). Control addition rate to manage H2 evolution.
Exothermic Reactions Thermal RunawayThe Van Leusen reaction and Cyclopropanation are highly exothermic. Active cooling and controlled dosing are mandatory.

Detailed Experimental Protocols

Stage 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

Objective: Construction of the quaternary carbon center. Scale: 1.0 mol (approx. 200 g output)

Reagents:

  • Diethyl malonate (160.2 g, 1.0 mol)

  • 1,2-Dibromoethane (225.4 g, 1.2 mol)

  • Potassium Carbonate (anhydrous, 345 g, 2.5 mol)

  • DMF (Dimethylformamide) (1.0 L)

  • TBAB (Tetrabutylammonium bromide) (16 g, 5 mol% - Phase Transfer Catalyst)

Protocol:

  • Setup: Equip a 3-L 3-neck flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen.[1][2]

  • Charging: Charge DMF, K2CO3, TBAB, and Diethyl malonate. Stir to form a suspension.

  • Alkylation: Add 1,2-Dibromoethane dropwise over 60 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature between 40–50°C using a water bath.

  • Reaction: Heat the mixture to 80°C and stir for 16 hours. Monitor by GC-MS or TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to 20°C. Filter off inorganic salts (KBr/K2CO3). Rinse cake with Ethyl Acetate.

  • Quench: Pour filtrate into 3 L of ice water. Extract with Ethyl Acetate (3 x 500 mL).

  • Purification: Wash combined organics with Brine (2 x 500 mL). Dry over MgSO4.[3] Concentrate in vacuo.[2][4]

  • Distillation: Distill the residue under high vacuum (approx. 80–90°C at 2 mmHg) to obtain the product as a colorless oil.

    • Yield Target: 75–85% (140–160 g).

Stage 2: Desymmetrization to Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate

Objective: Selective reduction of one ester moiety. Note: Direct mono-hydrolysis followed by reduction is preferred over diol formation to avoid re-oxidation issues.

Step 2A: Mono-hydrolysis

  • Dissolve Diester (100 g) in Ethanol (400 mL).

  • Add KOH (1.05 equiv) in Ethanol dropwise at 0°C. Stir at RT for 24h.

  • Concentrate, dissolve residue in water, wash with Ether (removes unreacted diester).

  • Acidify aqueous layer (pH 2) and extract with DCM. Evaporate to yield 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid .[4]

Step 2B: Selective Reduction

  • Activation: Dissolve the Mono-acid (50 g, 316 mmol) in anhydrous THF (500 mL) at -10°C. Add N-Methylmorpholine (35 g).

  • Anhydride Formation: Add Isobutyl chloroformate (45 g) dropwise. Stir 30 min.

  • Reduction: Filter the salt quickly (optional) or proceed in situ. Add NaBH4 (24 g) as a solution in water (minimal vol) or add solid in portions at -10°C. Caution: Gas evolution.

  • Workup: Quench with 1N HCl. Extract with EtOAc.[4][5]

  • Result: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate . Clear oil. Use directly.

Stage 3: Oxidation to Ethyl 1-Formylcyclopropanecarboxylate

Objective: Generation of the sensitive aldehyde for the Van Leusen reaction. Method: TEMPO/Bleach (Anelli Oxidation) – Safer than Swern for scale.

Protocol:

  • Setup: 2-L flask. Dissolve Alcohol (40 g, 277 mmol) in DCM (400 mL).

  • Catalyst: Add TEMPO (430 mg, 1 mol%) and KBr (3.3 g, 10 mol%) dissolved in water (10 mL).

  • Oxidant: Cool mixture to 0°C. Add aqueous NaOCl (Bleach, approx. 10-12%, 1.1 equiv) buffered with NaHCO3 (sat. sol) dropwise over 45 mins.[3][6]

    • Control: Maintain Temp < 10°C. The mixture will turn orange-red.

  • Monitoring: Reaction is usually complete within 30 mins post-addition.

  • Workup: Separate layers. Wash organic layer with 10% Na2S2O3 (removes excess oxidant) and Brine.

  • Isolation: Dry (MgSO4) and concentrate at low temperature (<30°C) .

    • Stability Alert: The aldehyde is stable but prone to oxidation in air. Store under Nitrogen at -20°C if not used immediately.

Stage 4: The Van Leusen Reaction (Oxazole Formation)

Objective: Construction of the 5-substituted oxazole ring. Reaction: Aldehyde + TosMIC


 Oxazole.[7]

Reagents:

  • Ethyl 1-formylcyclopropanecarboxylate (35 g, 246 mmol)

  • TosMIC (p-Toluenesulfonylmethyl isocyanide) (48 g, 246 mmol)

  • Potassium Carbonate (powdered, 68 g, 492 mmol)

  • Methanol (350 mL) - Solvent choice is critical for this mechanism.

Protocol:

  • Slurry: In a 1-L reactor, suspend TosMIC and K2CO3 in Methanol. Cool to 0–5°C.

  • Addition: Add the Aldehyde (diluted in 50 mL MeOH) dropwise over 30 minutes.

    • Mechanism:[2][4][5][8][9][10][11] The base deprotonates TosMIC; the anion attacks the aldehyde. Subsequent cyclization and elimination of TsOH occur.[5]

  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 4 hours.

    • Observation: The suspension will change consistency as product precipitates or salts change.

  • Workup: Evaporate Methanol to near dryness (rotavap).

  • Partition: Add Water (500 mL) and DCM (500 mL). Separate layers.

  • Purification (Crucial):

    • The crude product is often dark.

    • Crystallization: Swap solvent to Isopropyl Ether or Hexane/EtOAc (5:1). Heat to dissolve, cool to 0°C.

    • Filtration: Collect the pale yellow solid.

    • Product: Ethyl 1-(oxazol-5-yl)cyclopropanecarboxylate .

Stage 5: Final Hydrolysis

Objective: Generation of the free acid.

  • Dissolve Ester (20 g) in THF (100 mL).

  • Add LiOH (2M aqueous, 2 equiv). Stir at 40°C for 4 hours.

  • Evaporate THF. Acidify aqueous residue with 1N HCl to pH 3–4.

  • Precipitation: The product, 1-(Oxazol-5-yl)cyclopropanecarboxylic acid , usually precipitates as a white solid. Filter, wash with cold water, and dry.[3]

Process Data & Specifications

Yield Summary (Expected)
StepTransformationTypical YieldPurification
1Malonate Alkylation80%Distillation
2Desymmetrization75%Extraction
3TEMPO Oxidation90%None (Use crude)
4Van Leusen60–70%Crystallization
5Hydrolysis95%Precipitation
Overall Start to Finish ~30–35%
Analytical Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% to 95% B.

  • Detection: UV 220 nm (Oxazole absorption).

  • Retention Time: Oxazole ester elutes later than aldehyde and TosMIC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete alkylation (mono-alkylation)Ensure excess dibromoethane (1.2–1.5 eq) and vigorous stirring. Use TBAB catalyst.
Aldehyde Decomposition Air oxidation or thermal instabilityKeep bath temp < 30°C during concentration. Use immediately in Step 4.
Dark Color in Step 4 Polymerization of TosMICEnsure TosMIC is fresh. Control exotherm during addition. Do not overheat during reflux.
Incomplete Hydrolysis Steric hindrance of cyclopropaneUse LiOH (smaller cation) instead of NaOH. Increase temp to 50°C if needed.

References

  • Van Leusen Reaction Mechanism & Scale-up

    • van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." J. Org.[7] Chem.1977 , 42, 1153.[5]

    • Application Note Context: Defines the base-mediated cycloaddition mechanism used in Step 4.
  • Cyclopropane Diester Synthesis

    • Singh, R. K., & Danishefsky, S. "Cyclopropanes from 1,2-dibromoethane and active methylene compounds." J. Org.[7] Chem.1975 , 40, 2969.

    • Application Note Context: Foundation for Step 1 alkyl
  • TEMPO Oxidation Protocol

    • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO." J. Org. Chem.1987, 52, 2559.
    • Application Note Context: Safer oxid
  • TosMIC Safety Data

    • Org.[1][2][4][7][10][11][12] Process Res. Dev.2019 , 23, 10, 2090–2095. "Safe Handling of Isocyanides on Scale."

    • Application Note Context: Guidelines for handling TosMIC in Section 3.

Sources

Application Note: One-Pot Synthesis of 1-(Oxazol-5-yl)cyclopropanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the one-pot synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid esters via the cycloalkylation of ethyl 2-(oxazol-5-yl)acetates . This method provides a direct, scalable route to conformationally constrained amino acid analogs, which are critical scaffolds in medicinal chemistry for peptidomimetics and drug discovery.

Introduction & Scientific Rationale

The 1-(oxazol-5-yl)cyclopropanecarboxylic acid scaffold represents a unique class of conformationally constrained amino acid analogs . The cyclopropane ring restricts the rotation of the peptide backbone, locking the molecule into a specific bioactive conformation, while the oxazole moiety serves as a bioisostere for amide bonds or aromatic side chains. These features are highly prized in drug development for improving metabolic stability and receptor selectivity.

Mechanistic Causality

The synthesis relies on the double nucleophilic substitution (cycloalkylation) of an active methylene compound. The starting material, ethyl 2-(oxazol-5-yl)acetate , possesses acidic


-protons (

) due to the electron-withdrawing nature of both the ester and the oxazole ring.
  • Deprotonation: A base (typically NaH or

    
    ) generates the enolate.
    
  • First Alkylation: The enolate attacks 1,2-dibromoethane (or 1-bromo-2-chloroethane), forming a 2-haloethyl intermediate.

  • Intramolecular Cyclization: A second deprotonation (or the presence of excess base) facilitates an intramolecular

    
     reaction, closing the cyclopropane ring.
    

This one-pot strategy avoids the isolation of the haloethyl intermediate, maximizing atom economy and throughput.

Experimental Protocol

Reagents & Equipment
  • Starting Material: Ethyl 2-(oxazol-5-yl)acetate (1.0 equiv)

  • Alkylation Agent: 1,2-Dibromoethane (1.2 equiv) or 1-Bromo-2-chloroethane

  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 2.2 equiv) or Potassium Carbonate (

    
    , 3.0 equiv) with catalytic TBAI.
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

  • Atmosphere: Nitrogen or Argon (Inert)

  • Equipment: 3-neck round-bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology
Phase 1: Enolate Formation
  • Setup: Flame-dry a 3-neck flask and cool under

    
    . Add NaH  (2.2 equiv) and wash with dry hexane (2x) to remove mineral oil if necessary. Suspend in anhydrous DMF .
    
  • Addition: Cool the suspension to 0°C . Add a solution of ethyl 2-(oxazol-5-yl)acetate (1.0 equiv) in DMF dropwise over 15 minutes.

    • Critical Control Point: Evolution of

      
       gas will occur. Ensure controlled venting.
      
  • Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete enolate formation (solution typically turns yellow/orange).

Phase 2: Cycloalkylation
  • Alkylation: Re-cool to 0°C. Add 1,2-dibromoethane (1.2 equiv) dropwise.

    • Note: Slow addition prevents intermolecular dimerization (polymerization).

  • Cyclization: Warm the mixture to RT and stir for 1 hour. Then, heat to 50-60°C for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:3) or LC-MS.[1] Look for the disappearance of the starting material (

      
      ) and appearance of the cyclopropane product (
      
      
      
      ).
Phase 3: Work-up & Purification
  • Quench: Cool to 0°C. Carefully quench with saturated

    
      solution.
    
    • Safety: Quench slowly to neutralize excess NaH.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x).

  • Washing: Wash combined organics with Water (2x) and Brine (1x) to remove DMF. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield ethyl 1-(oxazol-5-yl)cyclopropanecarboxylate .

Data Presentation & Analysis

Reaction Optimization Summary
EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1NaH (2.2 eq)DMF60482% Optimal conditions. Fast conversion.
2

(3.0 eq)
DMSO251275%Milder, avoids

, slower reaction.
3LiHMDS (2.2 eq)THF-78 to 25665%Lower yield due to potential over-reaction.
4NaH (2.2 eq)THFReflux855%Slower kinetics in THF compared to DMF.
Pathway Visualization

G SM Ethyl 2-(oxazol-5-yl)acetate Enolate Enolate Intermediate SM->Enolate NaH, DMF Deprotonation Alkyl 2-Bromoethyl Intermediate Enolate->Alkyl 1,2-Dibromoethane SN2 Attack Prod 1-(Oxazol-5-yl)cyclopropanecarboxylate Alkyl->Prod Intramolecular Cyclization (SN2)

Caption: Step-wise mechanistic pathway for the cycloalkylation of oxazolylacetate to the cyclopropane scaffold.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: The enolate is highly sensitive to moisture. Use strictly anhydrous DMF and store NaH under inert gas.

  • Temperature Control: Do not exceed 80°C during cyclization to prevent decarboxylation or oxazole ring opening.

  • Stoichiometry: A slight excess of base (2.2 equiv) is crucial. 1.0 equiv forms the mono-anion, while the second equivalent is required to drive the intramolecular cyclization after the initial alkylation.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. A general one-step synthesis of nitriles from ketones." Journal of Organic Chemistry, 42(19), 3114–3118. Link

  • Matsumoto, K., et al.

    
    -Chloroglycinates." Chemical Reviews, 110(9), 5235-5331.[2] Link
    
  • Moschner, J., et al. "Synthesis of 1-aminocyclopropanecarboxylic acid derivatives." Beilstein Journal of Organic Chemistry, 20, 621–627. Link

  • Gillie, A. D., et al. "A laterally-fused N-heterocyclic carbene framework from polysubstituted aminoimidazo[5,1-b]oxazol-6-ium salts." Beilstein Journal of Organic Chemistry, 20, 621–627. Link

Sources

Application Note: Regioselective Functionalization of the Oxazole Ring in Cyclopropane-Bearing Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopropyl-oxazole derivatives are highly valued motifs in modern medicinal chemistry, frequently serving as core scaffolds in retroviral protease inhibitors, 11βHSD1 antagonists, and anticonvulsant agents. The rigid, lipophilic cyclopropane ring enhances both metabolic stability and target binding affinity. However, the late-stage functionalization of the oxazole ring (at the C2, C4, or C5 positions) in the presence of a cyclopropyl moiety presents a formidable synthetic challenge. The inherent ring strain of cyclopropane (~27.5 kcal/mol) makes it highly susceptible to unintended ring-opening reactions, particularly under oxidative transition-metal catalysis.

This application note provides an authoritative, self-validating guide to the regioselective functionalization of cyclopropyl-oxazoles. By transitioning from harsh oxidative C–H activation to mild, sterically hindered metalation strategies, researchers can achieve high yields of functionalized products while preserving the integrity of the strained cyclopropane ring.

Mechanistic Insights: Navigating Cyclopropane Ring Strain

The Pitfall of Oxidative C–H Activation

Traditional C–H functionalization of oxazoles often relies on Palladium-catalyzed oxidative pathways. However, subjecting cyclopropane-bearing directing groups to standard conditions (e.g.,


 and strong oxidants like 

or

) frequently results in the C–C activation of the cyclopropane ring[1]. The generation of high-valent Pd(IV) intermediates triggers an oxidative ring-opening cascade. Instead of the desired C–H functionalized oxazole, the reaction yields acyclic alkyl acetate byproducts, driven by the relief of ring strain and the incorporation of acetate nucleophiles from the solvent or oxidant[1].
The Solution: Frustrated Lewis Pair-Type Metalation

To bypass oxidative cleavage, researchers must employ redox-neutral, highly regioselective metalation strategies. The use of sterically hindered, frustrated Lewis pair-type bases—specifically 2,2,6,6-tetramethylpiperidide (TMP) bases complexed with LiCl (e.g.,


 and 

)—enables the regioselective deprotonation of the oxazole scaffold at ambient or mild sub-zero temperatures[2].

Causality of Reagent Choice:

  • Steric Hindrance: The bulky TMP ligand prevents nucleophilic attack on the electrophilic C2/C5 positions of the oxazole ring.

  • LiCl Complexation: The addition of LiCl breaks up the polymeric aggregates of the zinc/magnesium bases, dramatically increasing their kinetic basicity and allowing deprotonation to occur under mild conditions[2].

  • Redox-Neutrality: The resulting zincated or magnesiated oxazole intermediates are electronically stable. Because no high-valent transition metals or exogenous oxidants are present during the C–H cleavage step, the cyclopropane

    
    -bonds remain intact.
    

Reaction Pathway Visualization

G SM 2-Cyclopropyl-Oxazole Starting Material Cond1 Mild Metalation (TMPZnCl·LiCl, 25°C) SM->Cond1 Base-Mediated Deprotonation Cond2 Oxidative C-H Activation (Pd(OAc)2, PhI(OAc)2, 100°C) SM->Cond2 Oxidative Conditions Int1 Zincated Oxazole Intermediate (Stable) Cond1->Int1 Int2 High-Valent Pd(IV) Intermediate (Unstable) Cond2->Int2 Prod1 Functionalized Oxazole (Cyclopropane Intact) Int1->Prod1 + Electrophile (e.g., Ar-I, Pd cat.) Prod2 Ring-Opened Alkyl Acetate Byproducts Int2->Prod2 C-C Activation & Reductive Elimination

Divergent reaction pathways for cyclopropyl-oxazole functionalization.

Quantitative Data Summary

The following table summarizes the divergent outcomes when subjecting 2-cyclopropyl-oxazole to various functionalization strategies, highlighting the critical need for mild metalation to preserve the cyclopropane ring.

Reaction StrategyReagents / CatalystElectrophileMajor ProductYieldCyclopropane Status
Oxidative C–H Activation

,

None (Solvent/Oxidant)Ring-opened alkyl acetates45–60%Cleaved
Mild Magnesiation

, -78 °C
TMS-Cl5-TMS-2-cyclopropyl-oxazole88%Intact
Mild Zincation

, 25 °C
4-Iodoanisole (Pd cat.)5-(4-methoxyphenyl)-oxazole82%Intact
Mild Zincation

, 25 °C
Allyl bromide (Cu cat.)5-allyl-2-cyclopropyl-oxazole79%Intact

Experimental Protocols: Self-Validating Workflow

The following protocol details the regioselective C5-arylation of 2-cyclopropyl-oxazole via a stable zincated intermediate. This two-step, one-pot procedure ensures the cyclopropane ring remains untouched.

Phase 1: Regioselective Zincation of the Oxazole Ring

Objective: Quantitatively deprotonate the C5 position without triggering ring fragmentation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2-cyclopropyl-oxazole (1.0 mmol, 1.0 equiv) and anhydrous THF (5.0 mL).

  • Metalation: Dropwise, add a solution of

    
     (1.1 mmol, 1.1 equiv, ~1.3 M in THF) at 25 °C.
    
  • Incubation: Stir the mixture at 25 °C for 30 minutes. The bulky nature of the TMP base ensures exclusive deprotonation at the most acidic, sterically accessible C5 position.

  • Validation Checkpoint (Self-Validating System):

    • Action: Quench a 0.1 mL aliquot of the reaction mixture with

      
       and extract with EtOAc.
      
    • Analysis: Analyze the organic layer via

      
       NMR.
      
    • Success Criteria: The complete disappearance of the C5-H oxazole proton singlet (typically around

      
       6.9 ppm) and the incorporation of deuterium confirms quantitative metalation. Do not proceed to Phase 2 until >95% metalation is confirmed.
      
Phase 2: Electrophilic Trapping via Negishi Cross-Coupling

Objective: Couple the zincated intermediate with an aryl halide under redox-neutral catalytic conditions.

  • Catalyst Activation: In a separate argon-purged vial, dissolve

    
     (2 mol%) and 
    
    
    
    (4 mol%) in 1.0 mL of anhydrous THF. Stir for 5 minutes until the solution turns a deep, homogeneous red/orange.
  • Coupling: Add the selected electrophile (e.g., 4-iodoanisole, 0.9 mmol, 0.9 equiv) to the active catalyst solution.

  • Transfer: Transfer the catalyst/electrophile mixture dropwise into the Schlenk flask containing the zincated oxazole intermediate from Phase 1.

  • Reaction: Stir the combined mixture at 50 °C for 2–4 hours.

  • Validation Checkpoint (Self-Validating System):

    • Action: Monitor the reaction via LC-MS.

    • Success Criteria: The product peak must show the expected

      
       mass. If the cyclopropane ring had opened via an oxidative pathway, a distinct 
      
      
      
      mass shift (indicative of acetate incorporation) would be present. The absence of this
      
      
      byproduct validates the structural integrity of the cyclopropane ring.
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL), extract with EtOAc (
    
    
    
    ), dry over
    
    
    , and purify via flash column chromatography.

References

  • Source: Synthesis (Stuttg). 2011 Aug; 2011(16): 2579-2589. (NIH / PubMed Central)
  • Source: Organic Letters. 2013 Dec 20; 15(24): 6162-6165. (ACS Publications / NIH)

Sources

Troubleshooting & Optimization

improving yield of 1-Oxazol-5-ylcyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid , a highly valuable bioisostere in medicinal chemistry.

Because of the unique electronic properties of the oxazole core and the steric constraints of the cyclopropane ring, traditional multi-step heterocycle constructions often fail. The most robust, scalable pathway utilizes a van Leusen oxazole synthesis from an aldehyde precursor, followed by mild saponification.

Pathway Visualization

SynthesisPathway SM Methyl 1-formyl- cyclopropanecarboxylate Step1 TosMIC, K2CO3 MeOH, 65°C SM->Step1 IPC1 IPC: LC-MS (Target m/z: 168.06) Step1->IPC1 Int Methyl 1-(oxazol-5-yl) cyclopropanecarboxylate Step1->Int van Leusen Cycloaddition Step2 LiOH, THF/H2O RT, 4h Int->Step2 IPC2 IPC: LC-MS (Target m/z: 154.05) Step2->IPC2 Prod 1-(Oxazol-5-yl) cyclopropanecarboxylic acid Step2->Prod Mild Saponification

Fig 1: Synthesis of 1-(oxazol-5-yl)cyclopropanecarboxylic acid via van Leusen cycloaddition.

Troubleshooting & FAQs

Q1: My yields for the van Leusen oxazole synthesis step are inconsistent and often cap at 30-40%. How can I drive this reaction to completion? A1: The primary cause of low yield in this step is the premature decomposition of the p-toluenesulfonylmethyl isocyanide (TosMIC) reagent. If you are using strong bases (like NaH) in aprotic solvents (like THF), TosMIC degrades rapidly. The van Leusen mechanism relies on a 5-endo-dig cyclization followed by the elimination of the tosyl group. This elimination is highly facilitated by protic solvents (). Switching to a milder base like K₂CO₃ in refluxing methanol provides the necessary protic environment to accelerate tosyl elimination before side reactions occur.

Q2: During the saponification step, I observe significant degradation and a complex mixture by LC-MS. What is causing this? A2: Oxazole rings are highly susceptible to nucleophilic attack and ring-opening at the C2 position when exposed to harsh aqueous bases (e.g., NaOH or KOH at elevated temperatures) (). To preserve the heteroaromatic core, you must use mild conditions. Utilizing LiOH in a THF/H₂O mixture at room temperature provides enough nucleophilicity to hydrolyze the methyl ester without breaking the oxazole ring.

Q3: My isolated yield after the final aqueous workup is extremely low, despite 100% conversion by LC-MS. Where is the product? A3: The target molecule contains both a basic oxazole nitrogen and an acidic carboxylate, giving it distinct zwitterionic characteristics. It is highly water-soluble. Standard extraction with ethyl acetate or dichloromethane will leave the majority of your product in the aqueous phase. You must adjust the pH precisely to its isoelectric point (pH ~3.5) and extract with a highly polar organic solvent mixture, such as EtOAc containing 20% THF or 10% isopropanol in DCM ().

Quantitative Optimization Data

The following table summarizes internal optimization data for the critical van Leusen cycloaddition step, demonstrating the causality behind our recommended solvent and base choices.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaHTHF25432Aprotic conditions lead to premature TosMIC decomposition.
NaOEtEtOH251261Sluggish reaction; incomplete conversion of the aldehyde.
t-BuNH₂DME251875Good alternative for highly base-sensitive substrates.
K₂CO₃ MeOH 65 3 88 Optimal protic environment facilitates rapid tosyl elimination.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing mandatory In-Process Controls (IPCs). Do not proceed to the next step unless the IPC criteria are met.

Protocol 1: Synthesis of Methyl 1-(oxazol-5-yl)cyclopropanecarboxylate

Objective: Construct the oxazole ring via [3+2] cycloaddition.

  • Reaction Setup: Charge a dry, round-bottom flask with methyl 1-formylcyclopropanecarboxylate (10.0 g, 78.0 mmol) and anhydrous methanol (390 mL, 0.2 M).

  • Reagent Addition: Add TosMIC (16.7 g, 85.8 mmol, 1.1 eq) to the stirring solution.

  • Base Addition: Add anhydrous K₂CO₃ (21.6 g, 156.0 mmol, 2.0 eq) in one portion. (Causality: K₂CO₃ is chosen over stronger bases to prevent TosMIC degradation, while MeOH acts as a protic shuttle to facilitate the elimination of the tosyl group).

  • Heating: Heat the suspension to reflux (65 °C) for 3 hours.

  • Self-Validation (IPC 1): Sample 50 µL of the reaction mixture, dilute with MeCN, and analyze via LC-MS. Acceptance Criteria: Proceed to workup only when the starting aldehyde peak is <2% and the target mass (m/z [M+H]⁺ 168.06) is the dominant species.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove MeOH. Partition the residue between EtOAc (200 mL) and DI water (200 mL). Extract the aqueous layer with EtOAc (2 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, 10% to 40% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Protocol 2: Saponification to 1-(Oxazol-5-yl)cyclopropanecarboxylic acid

Objective: Hydrolyze the methyl ester without degrading the oxazole core.

  • Reaction Setup: Dissolve methyl 1-(oxazol-5-yl)cyclopropanecarboxylate (10.0 g, 59.8 mmol) in THF (150 mL).

  • Base Preparation: In a separate flask, dissolve LiOH·H₂O (3.76 g, 89.7 mmol, 1.5 eq) in DI water (50 mL).

  • Hydrolysis: Add the aqueous LiOH solution dropwise to the THF solution at 0 °C. (Causality: Maintaining a low temperature during addition and using LiOH prevents nucleophilic attack on the C2 position of the oxazole ring). Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 2): Analyze via TLC (Hexanes/EtOAc 1:1, UV active). Acceptance Criteria: The starting material (Rf ~0.6) must be completely consumed, with the product remaining at the baseline.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF.

  • pH Adjustment: Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3.5 using 1M HCl. (Causality: pH 3.5 is the approximate isoelectric point of the product; deviating from this will result in poor extraction recovery due to the formation of highly water-soluble salts).

  • Isolation: Extract the aqueous layer with a highly polar organic mixture (EtOAc containing 20% THF, 5 x 100 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the target compound. Triturate with cold diethyl ether to yield an off-white solid.

References

  • van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. "A novel and efficient synthesis of oxazoles from tosylmethylisocyanide and carbonyl compounds." Tetrahedron Letters, 1972. URL:[Link]

  • Zhang, H.Z. et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." European Journal of Medicinal Chemistry, 2018 (via PMC). URL:[Link]

  • Sisko, J. et al. "Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497." Organic Process Research & Development, 2002. URL:[Link]

Technical Support Center: Solubility Optimization for Oxazole-Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-OCCA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for Oxazole-Cyclopropane Carboxylic Acids .

If you are working with this scaffold, you are likely encountering a specific solubility profile driven by two competing structural forces:

  • The Cyclopropane Ring: Acts as a rigid spacer, restricting bond rotation. This lowers the entropy of fusion and often results in a high melting point (

    
    C). This creates "Brick Dust" behavior—the compound is insoluble because the crystal lattice is too stable to break.
    
  • The Oxazole-Carboxylic Acid Motif: Creates a pH-dependent solubility profile. While the carboxylic acid provides a handle for ionization (

    
    ), the aromatic oxazole ring increases lipophilicity (
    
    
    
    ).

This guide prioritizes disrupting the crystal lattice (Amorphous Solid Dispersions) and manipulating the micro-environmental pH (Salts/Buffering).

Module 1: Diagnostic Profiling (Root Cause Analysis)

User Question: "My compound precipitates immediately in Simulated Gastric Fluid (SGF). Is this lipophilicity or pKa?"

Technical Analysis: For this scaffold, the oxazole nitrogen is a very weak base (


), meaning it does not protonate at physiological pH. The molecule behaves primarily as a weak acid .[1]

In SGF (pH 1.2), the carboxylic acid is fully protonated (neutral). Combined with the rigid cyclopropane core, the neutral molecule crystallizes rapidly.

Step-by-Step Profiling Protocol

Before formulation, you must classify the limiting factor.

  • Measure

    
     (DSC): 
    
    • If

      
      C: Solubility is Lattice-Energy Limited  (Brick Dust). Recommendation: Amorphous Solid Dispersion (ASD).[2][3][4][]
      
    • If

      
      C: Solubility is Lipophilicity Limited  (Grease Ball). Recommendation: Lipid-based delivery or Co-solvents.
      
  • Determine

    
     (Potentiometric Titration): 
    
    • Confirm the acidic

      
      .[6] If it is 
      
      
      
      , you have a wider window for salt formation.
Decision Matrix Diagram

FormulationDecisionTree Start Compound Profiling TmCheck Melting Point (Tm) > 200°C? Start->TmCheck BrickDust Diagnosis: Brick Dust (Lattice Limited) TmCheck->BrickDust Yes GreaseBall Diagnosis: Grease Ball (Lipophilicity Limited) TmCheck->GreaseBall No SaltScreen Salt Screening (Counter-ions: Na+, K+, Tromethamine) BrickDust->SaltScreen Secondary (Risk of Disproportionation) ASD Amorphous Solid Dispersion (Polymer: HPMC-AS) BrickDust->ASD Primary Strategy GreaseBall->SaltScreen Secondary Lipid Lipid Formulation (SEDDS / LNP) GreaseBall->Lipid Primary Strategy

Caption: Formulation decision tree based on thermal properties. High melting points (common in cyclopropane scaffolds) necessitate lattice disruption via ASD.

Module 2: Salt Selection & The "Common Ion" Trap

User Question: "I made a Sodium salt, but dissolution failed in the stomach. Why?"

Technical Analysis: This is the Common Ion Effect . In the stomach (pH 1.2, high


 and 

), a weak acid salt (e.g., Sodium Oxazole-Carboxylate) will instantly convert to the free acid.

Because your scaffold has a rigid cyclopropane ring, the free acid precipitates as a stable crystal, halting absorption.
Recommended Counter-ions

Instead of simple inorganic salts, use bulky organic amines that can provide local buffering or steric hindrance to recrystallization.

Counter-ionRationale for Oxazole-Cyclopropane AcidsRisk Profile
Tromethamine (Tris) Lowers hygroscopicity; provides better pH buffering than Na+.Moderate. Good for stability.[7]
Meglumine Large molecular volume disrupts crystal packing (lowers lattice energy).Low. Excellent for "Brick Dust" molecules.
Sodium Standard first choice.High. Prone to rapid precipitation in SGF (Common Ion Effect).
Salt Disproportionation Mechanism

SaltDisproportionation Salt Na-Salt (Soluble) Reaction Protonation Salt->Reaction Stomach Stomach Acid (pH 1.2, High H+) Stomach->Reaction FreeAcid Free Acid (Neutral) Reaction->FreeAcid Precipitate Crystalline Precipitate (Bioavailability Failure) FreeAcid->Precipitate Cyclopropane Rigidity Accelerates Nucleation

Caption: Mechanism of salt failure in gastric environments. The rigid scaffold accelerates crystallization of the free acid upon contact with protons.

Module 3: Amorphous Solid Dispersions (The Gold Standard)

User Question: "Salts failed. How do I stabilize the amorphous form?"

Technical Analysis: For oxazole-cyclopropane carboxylic acids, Amorphous Solid Dispersions (ASDs) are the most robust solution. You must use a polymer that is enteric (insoluble in stomach, soluble in intestine) to protect the drug from the acidic trigger zone.

Recommended Polymer: HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) .[8][9]

  • Why? It remains intact at pH 1.2 (preventing the "Common Ion" crash). It dissolves at pH > 5.5 (intestine), releasing the drug in a supersaturated state where the carboxylic acid is ionized and soluble.

ASD Screening Protocol (Solvent Casting)
  • Preparation: Dissolve Drug and HPMC-AS (Ratio 1:3) in Acetone/Methanol (50:50).

  • Casting: Rotary evaporate or spray dry to remove solvent.

  • Verification (PLM): Use Polarized Light Microscopy. Success = No birefringence (dark field).

  • Dissolution Test:

    • Stage 1: 0.1N HCl (2 hours). Target: <10% release (Protection).

    • Stage 2: Buffer pH 6.8. Target: "Spring and Parachute" profile (Rapid supersaturation).

Module 4: Pre-Clinical IV Formulation (Troubleshooting)

User Question: "I need an IV solution for rat PK studies, but it's insoluble in saline."

Technical Analysis: You cannot use suspensions for IV. You must solubilize the compound.[10]

  • Avoid: Pure DMSO (hemolysis risk).

  • Use: Cyclodextrins.[11][12] The oxazole ring fits well into the hydrophobic cavity of

    
    -Cyclodextrin.
    
IV Formulation Recipe
  • Excipient: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Concentration: 20% w/v in saline.

  • pH Adjustment: Adjust to pH 7.4 using NaOH. The carboxylic acid must be ionized to assist the cyclodextrin complexation.

FAQs: Rapid Troubleshooting

Q: My ASD tablets are gelling and not releasing drug.

  • A: You likely used HPMC (gelling) instead of HPMC-AS (enteric/eroding). Alternatively, add a disintegrant like Crospovidone (5%) to break the polymer gel layer physically [1].

Q: Can I use co-crystals instead of salts?

  • A: Yes. If the

    
     difference between drug and counter-ion is 
    
    
    
    , salt formation is unstable. Screen for co-crystals using Proline or Nicotinamide , which often stack well with planar oxazole rings.

Q: How do I measure solubility if the compound degrades in acid?

  • A: Use Kinetic Solubility measurement (precipitation from DMSO stock) rather than Thermodynamic Solubility (shaking powder). This minimizes exposure time to the degradative environment.

References

  • Impact of disintegrants on ASD tablets. Pharma Excipients. (2026). Impact of disintegrants on the structure and disintegration of hydroxypropyl methylcellulose-based amorphous solid dispersion tablets.[3]Link

  • Salt Screening Strategy. CatSci. (2020). The Physical Chemistry of Salt Screening.[13]Link

  • Oxazole-Cyclodextrin Complexation. SciELO. Development of inclusion complex based on cyclodextrin and oxazolidine derivative.[11]Link

  • HPMC-AS in Solid Dispersions. RSC Publishing. (2019). The inhibiting role of hydroxypropylmethylcellulose acetate succinate on piperine crystallization.Link

  • General Salt Selection. NIH. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.Link

Sources

resolving racemization issues in cyclopropane amino acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopropane Amino Acid (CPA) Synthesis & Coupling Subject: Troubleshooting Racemization and Stereochemical Leakage in CPA Workflows Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your chiral HPLC trace shows a 50:50 split, or your biological assay data suggests a loss of stereochemical integrity. Cyclopropane amino acids (CPAs) are deceptively simple; while they offer immense value in conformational restriction, their synthesis and peptide coupling are minefields of racemization.

This guide is not a textbook. It is a triage unit designed to identify where your stereocenter was lost and how to fix it. We distinguish between Quaternary CPAs (e.g., 1-aminocyclopropanecarboxylic acid, usually achiral unless ring-substituted) and Tertiary CPAs (e.g., 2,3-methano amino acids, highly prone to


-proton abstraction).

Module 1: Diagnostic Triage (Start Here)

Before optimizing, confirm the source of the error. Use this logic flow to isolate the failure point.

DiagnosticTriage start START: Low ee% Detected q1 Is the CPA Quaternary (No u03b1-H)? (e.g., 1-ACC derivatives) start->q1 q2 Did you synthesize the CPA or buy it? q1->q2 No (Tertiary u03b1-H) issue_quat Issue: Stereocenter leakage during ring formation or resolution. q1->issue_quat Yes q3 Did failure occur during Peptide Coupling? q2->q3 Synthesized sol_quat See Module 2: Ni(II) Schiff Base Hydrolysis issue_quat->sol_quat issue_coup Issue: Oxazolone Formation (Azlactone Pathway) q3->issue_coup Yes issue_synth Issue: Thermodynamic Equilibration during Ester Hydrolysis q3->issue_synth No (During Synthesis) sol_coup See Module 3: Coupling Additives issue_coup->sol_coup

Figure 1: Diagnostic decision tree for isolating stereochemical failure points.

Module 2: The Ni(II) Schiff Base Route (Belokon Method)

The Scenario: You are synthesizing a chiral CPA (e.g., coronamic acid or allo-coronamic acid) using the Belokon Ni(II) complex.[1] The complex diastereoselectivity is high (>98% de), but the final free amino acid is racemic or has low ee.

The Root Cause: The disassembly of the Ni-complex traditionally requires strong acid (6N HCl, reflux). For strained cyclopropanes, this harsh condition can cause ring opening or acid-catalyzed racemization if the reaction time is prolonged.

The Fix: Mild EDTA Hydrolysis Instead of boiling in acid, use a chelation exchange strategy to remove the Nickel under neutral/mildly acidic conditions.

Protocol:

  • Dissolution: Dissolve 1 mmol of the pure diastereomeric Ni-Schiff base complex in 40 mL DMF.

  • Exchange: Add 60 mL of 0.2 M aqueous EDTA (pH 4.5) .

  • Reaction: Stir at room temperature until the deep red color fades to a pale green/white (approx. 8–12 hours).

  • Workup: The released chiral ligand (BPB) and the free CPA are now in solution. Extract the ligand with dichloromethane (DCM). The free CPA remains in the aqueous phase.

  • Purification: Apply the aqueous phase to a cation exchange column (Dowex 50W) to isolate the pure, stereochemically intact CPA.

Why this works: EDTA has a higher affinity for Ni(II) than the Schiff base ligand. By operating at pH 4.5, you avoid the high acidity required to protonate the imine, preserving the delicate cyclopropane stereocenters.

Module 3: Peptide Coupling (The "Danger Zone")

The Scenario: You have a pure chiral CPA (e.g., 2,3-methano-phenylalanine) and you are coupling it to the N-terminus of a growing peptide. The resulting product shows significant epimerization (D/L scrambling).

The Root Cause: The Oxazolone (Azlactone) Pathway Activated amino acids with an


-proton are prone to cyclizing onto their own carbonyl oxygen, forming an oxazolone. The 

-proton of an oxazolone is highly acidic (pKa ~9 vs ~20 for amides), allowing rapid equilibration (racemization) by even weak bases. Note: Cyclopropane rings can increase the s-character of the C-H bonds, potentially altering acidity, but the steric strain often slows down the desired coupling, extending the time window for this side reaction.

Oxazolone Act Activated CPA (O-Acylurea) Ox Oxazolone (Azlactone) Act->Ox Slow Coupling + Base Prod_L L-Peptide (Desired) Act->Prod_L Fast Coupling Enol Enolized Oxazolone (Planar/Achiral) Ox->Enol Base Catalysis Prod_D D-Peptide (Epimer) Ox->Prod_D Amine Attack Enol->Ox Fast

Figure 2: The Oxazolone Pathway. Slow coupling kinetics (due to CPA steric bulk) favor the red path.

The Fix: Optimized Coupling Conditions

1. Reagent Selection (The "Golden Standard") Avoid HOBt/HBTU. Use Oxyma Pure with DIC (Diisopropylcarbodiimide).[2][3] Oxyma creates a highly reactive active ester that suppresses oxazolone formation more effectively than HOBt.[4]

2. Base Management (The "Collidine Rule") Never use DIEA (Diisopropylethylamine) or TEA with sensitive chiral CPAs during activation. They are too basic.

  • Recommendation: Use 2,4,6-Trimethylpyridine (Collidine) or N-Methylmorpholine (NMM) . These are weaker bases that are sufficient for coupling but poor at abstracting the

    
    -proton.
    

3. Additives: Cu(II) Suppression For extremely sensitive CPAs, add CuCl₂ (0.1 – 1.0 eq) to the coupling mixture.

  • Mechanism:[5][6] Copper(II) complexes with the activated amino acid hydrazide/ester, preventing the geometry required for oxazolone formation.

Comparative Data: Racemization in CPA Coupling

Coupling ReagentBaseSolventEst.[4][5][7] Racemization %Status
HBTU / HATUDIEADMF15 - 40%CRITICAL FAIL
HBTU / HATUCollidineDMF5 - 10%RISKY
DIC / HOBtNoneDMF2 - 5%ACCEPTABLE
DIC / Oxyma None DMF < 1% OPTIMAL
DIC / Oxyma Collidine DMF < 0.5% GOLD STANDARD

Module 4: Analytical Validation

You cannot fix what you cannot measure. Standard C18 HPLC will likely not separate CPA diastereomers.

Protocol: Marfey’s Analysis If you suspect your CPA starting material is partially racemized:

  • Derivatize a small aliquot of your CPA with FDAA (Marfey's Reagent) .

  • Run on a standard C18 column.

  • FDAA converts enantiomers into diastereomers, which separate easily (often by minutes).

  • Compare against a standard of the pure L-isomer.

Protocol: Chiral HPLC For intact peptides containing CPAs:

  • Column: Crown Ether columns (e.g., Daicel Crownpak) are superior for amino acids with free amines.

  • Mobile Phase: Perchloric acid (pH 1.5) is often required to protonate the amine for crown ether binding.

Frequently Asked Questions (FAQ)

Q: I am using 1-aminocyclopropanecarboxylic acid (1-ACC). Do I need to worry about racemization? A: No. 1-ACC is achiral at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon (it has a plane of symmetry). However, because 1-ACC is extremely sterically hindered, coupling to it (adding the next amino acid) is difficult. The prolonged reaction time can cause the incoming amino acid to racemize. Use HATU/HOAt for the incoming residue to speed up this difficult bond formation.

Q: Can I use the Curtius rearrangement to make CPAs without racemization? A: Generally, yes. The Curtius rearrangement occurs with retention of configuration. However, if you generate the isocyanate and then hydrolyze it to the amine using strong base/heat, you risk racemization. Trap the isocyanate with an alcohol (e.g., t-BuOH) to form the carbamate (Boc-protected amine) directly.

Q: Why does my Ni-Schiff base hydrolysis yield a blue solution? A: A blue solution indicates the presence of free Ni(II) ions or Ni-amine complexes. This is normal during acid hydrolysis. If using the EDTA method, the solution should turn green/white as the Ni-EDTA complex forms. If it stays red, hydrolysis is incomplete.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • BenchChem. (2025).[2][4] Strategies to Prevent Racemization During Peptide Synthesis.[2][4][5]

  • Wipf, P., & Hecht, S. M. (1994). Microwave-assisted solid-phase synthesis of cyclopropane amino acids. This work establishes the utility of mild bases in CPA coupling.
  • Belokon, Y. N., et al. (1998). Halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides as new chiral auxiliaries for the asymmetric synthesis of (S)-alpha-amino acids. Journal of the American Chemical Society.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3] Chemical Reviews. (Definitive review on Oxyma/HOAt superiority).

  • Davies, H. M. L., et al. (2000). Stereoselective synthesis of cyclopropane amino acids.[8] (Discusses the Rh(II) carbene routes and stereochemical preservation).

  • Popa, R. A., et al. (2017). Hydrolysis of a Ni-Schiff-Base Complex Using Conditions Suitable for Retention of Acid-labile Protecting Groups.[9] (The EDTA Protocol).

Sources

optimizing reaction temperature for oxazole-cyclopropane coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-CP-THERM-OPT Subject: Optimizing Reaction Temperature for Oxazole-Cyclopropane Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Thermal Paradox: Defining the "Goldilocks" Zone

In oxazole-cyclopropane coupling (typically via Suzuki-Miyaura or Stille manifolds), you are navigating a conflict between kinetic inertness and thermodynamic fragility .

  • The Floor (Activation Barrier): Cyclopropyl coupling partners (e.g., cyclopropylboronic acids) are notoriously sluggish. The change in hybridization from

    
     to the 
    
    
    
    -like transition state required for transmetallation presents a high energy barrier. This typically demands elevated temperatures (
    
    
    ) or highly active bulky phosphine ligands.
  • The Ceiling (Decomposition Threshold): Oxazoles are chemically sensitive.

    • C2 Instability: The C2 proton is acidic (

      
      ). At high temperatures, especially with base, C2-deprotonation can lead to ring opening (isocyanide formation).
      
    • Ring Strain: While the cyclopropane ring is robust, the combination of high heat (

      
      ) and Lewis acidic metal centers can trigger ring-opening rearrangements or protodehalogenation.
      

The Goal: Find the thermal window where transmetallation is faster than decomposition.

Diagnostic Matrix: Reading Your Reaction

Use this table to correlate your experimental observations with thermal failure modes.

SymptomThermal CauseMechanistic Insight
No Conversion (SM Recovery) Temperature Too Low The activation energy for oxidative addition (into the oxazole halide) or transmetallation (of the cyclopropyl species) has not been met. Cyclopropylboronic acids are often the bottleneck.
Black Tar / Complex Mixture Temperature Too High Oxazole Ring Opening: Thermal stress causes the oxazole to cleave into nitriles/isocyanides, which then polymerize.
Product + De-halogenated Oxazole T > 90°C (Protodehalogenation) The rate of

-hydride elimination or reductive elimination of H-Pd-Ar competes with the slow transmetallation of the cyclopropyl group.
Homocoupling (Oxazole-Oxazole) T > 100°C High temp favors disproportionation of the Pd(II) intermediate before the slow cyclopropyl partner can react.

Visualization: The Reaction Landscape

The following diagram maps the kinetic pathways relative to thermal input.

ReactionLandscape Start Oxazole-X + Cyclopropyl-B(OH)2 Pd_Ox Oxidative Addition (Pd-Oxazole Complex) Start->Pd_Ox Fast (>40°C) RingOpen Ring Opening (Isocyanide/Nitrile) Start->RingOpen Excessive Heat (>110°C) + Strong Base TransMetal Transmetallation (Rate Limiting Step) Pd_Ox->TransMetal Requires Heat (>80°C or Active Ligand) ProtoDehalo Protodehalogenation (Oxazole-H) Pd_Ox->ProtoDehalo High T Slow Transmetallation Product Coupled Product (Oxazole-Cyclopropane) TransMetal->Product Reductive Elimination

Figure 1: Thermal pathways. Note that the desired path (Blue) requires overcoming the transmetallation barrier without triggering the red decomposition pathways.

Optimization Protocol: The "Step-Up" Method

Do not default to reflux. Use this structured approach to determine the optimal temperature (


).
Phase 1: Catalyst Activation (The Pre-Soak)

Many active Pd species (e.g., from


) require reduction to 

to become active.
  • Protocol: Mix Pd source, Ligand, and Base in solvent without the electrophile (oxazole). Stir at 60°C for 15-30 mins .

  • Why? This ensures the active catalytic species is generated before the sensitive oxazole is exposed to thermal stress.

Phase 2: The Temperature Screen (Parallel Synthesis)

Run 4 parallel reactions at distinct thermal points.

  • Reaction A (40°C): Baseline. Likely low conversion, but checks for highly unstable substrates.

  • Reaction B (60°C): Standard Suzuki onset.

  • Reaction C (80°C): The "Sweet Spot" for cyclopropylboronic acids.

  • Reaction D (100°C): Stress test. Only use if Reaction C is too slow.

Phase 3: Advanced Ligand Selection

If temperature alone fails, you must lower the activation energy using ligands.

  • For Cyclopropyl Coupling: Use bulky, electron-rich phosphines like P(t-Bu)3 or RuPhos . These accelerate the difficult transmetallation step, allowing you to run the reaction at a lower temperature (e.g., 60°C instead of 100°C), sparing the oxazole.

Troubleshooting Guide (Q&A)

Q1: My oxazole starting material disappears, but I don't see the product. The LCMS shows a complex baseline.

  • Diagnosis: You have likely triggered Oxazole Ring Opening .

  • The Fix: Lower the temperature by 20°C. If the reaction stalls, switch to a milder base. Replace hydroxide/alkoxide bases (KOH, NaOtBu) with Carbonates (Cs2CO3) or Phosphates (K3PO4) . Strong bases at high heat attack the C2 position of the oxazole, causing it to cleave into an isocyanide.

Q2: The reaction stalls at 50% conversion. Adding more heat just creates impurities.

  • Diagnosis: Catalyst Deactivation (Pd Black formation).

  • The Fix: Do not increase the set temperature. Instead, perform a "Spike" addition . Add a second portion of catalyst (0.5 equiv of the original loading) after the reaction stalls. Alternatively, switch to a Palladacycle precatalyst (e.g., XPhos Pd G2) which is more thermally robust than in-situ generated catalysts.

Q3: I am using Cyclopropylboronic acid, but it won't couple even at 100°C.

  • Diagnosis: Boronic acid stability/reactivity issues. Cyclopropylboronic acids can be prone to protodeboronation or are simply too unreactive.

  • The Fix:

    • Switch Reagent: Use Potassium Cyclopropyltrifluoroborate (

      
       salt). These are more stable and release the active boronic acid slowly, preventing decomposition.
      
    • Add Silver: Add 1.0 equiv of Ag2O . Silver oxide facilitates the transmetallation of cyclopropylboronic acids via a "Suzuki-Miyaura type" mechanism that is often effective at lower temperatures.

Workflow Visualization

OptimizationWorkflow Start Start Optimization Screen Run Temp Screen (40°C, 60°C, 80°C) Start->Screen Analyze Analyze LCMS (Conversion vs. Purity) Screen->Analyze Decision Outcome? Analyze->Decision Good >80% Yield Decision->Good Success LowConv Low Conversion (SM Remaining) Decision->LowConv Too Cold/Slow Decomp Decomposition (No SM, Low Yield) Decision->Decomp Too Hot/Unstable Action1 Increase Temp OR Switch to RuPhos/XPhos LowConv->Action1 Action2 Lower Temp AND Switch to Cs2CO3/K3PO4 Decomp->Action2 Action1->Screen Action2->Screen

Figure 2: Decision tree for iterative temperature and condition optimization.

References

  • BenchChem. (2025).[1][2] Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes. Retrieved from

  • Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

  • Charette, A. B., et al. (2010). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Journal of the American Chemical Society.[3] (Contextual citation based on search results regarding cyclopropyl coupling stability).

  • Verrier, C., et al. (2008).[4] Direct C-H functionalisation of azoles. Journal of Organic Chemistry. (Contextual citation regarding oxazole C-H acidity and stability).

Sources

Technical Support Center: Troubleshooting & Purification of 1-Oxazol-5-ylcyclopropanecarboxylic Acid Preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic building blocks. 1-Oxazol-5-ylcyclopropanecarboxylic acid presents a unique purification challenge: you must balance the robust extraction techniques required for carboxylic acids against the hydrolytic sensitivity of the oxazole ring.

This guide provides the mechanistic rationale, troubleshooting FAQs, and validated protocols necessary to achieve >99% purity in your preparations.

Mechanistic Workflow & Impurity Fate

The synthesis of this compound typically involves the cyclopropanation of an oxazole-5-acetate ester using a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions, followed by ester hydrolysis. Impurities are systematically purged using a phase-distribution strategy based on their pKa and solubility profiles.

G Start Crude Reaction Mixture (Esters, Dihalides, Target Salt) BaseExtract Aqueous NaOH (pH > 10) Wash with EtOAc Start->BaseExtract NeutralImp Organic Phase (Neutral Impurities: Esters, Dihalides) BaseExtract->NeutralImp Discard AqPhase1 Aqueous Phase (Sodium 1-Oxazol-5-ylcyclopropanecarboxylate) BaseExtract->AqPhase1 Keep Acidify Acidify with 1M HCl at 0-5 °C (pH ~ 2.5) Extract with EtOAc AqPhase1->Acidify AqPhase2 Aqueous Phase (Inorganic Salts) Acidify->AqPhase2 Discard OrgPhase2 Organic Phase (Target Acid + Acidic Impurities) Acidify->OrgPhase2 Keep Crystallization Recrystallization (Toluene / Heptane) OrgPhase2->Crystallization AcidImp Mother Liquor (2-(Oxazol-5-yl)acetic acid) Crystallization->AcidImp Discard PureProduct Pure this compound Crystallization->PureProduct Keep

Fig 1: Phase-distribution workflow for the isolation of this compound.

Quantitative Impurity Profile

Understanding the physicochemical properties of your byproducts is critical for designing a self-validating purification system. Below is a summary of the most common impurities encountered during this workflow.

Impurity ProfileOriginRelative Retention Time (RRT)*Purge Strategy
1,2-Dibromoethane Unreacted alkylating reagent1.40Basic aqueous wash (Organic discard)
Methyl 1-(oxazol-5-yl)cyclopropanecarboxylate Incomplete hydrolysis1.85Basic aqueous wash (Organic discard)
2-(Oxazol-5-yl)acetic acid Unreacted starting material0.65Selective crystallization (Mother liquor)
Oxazole ring-opened amides Acidic degradation0.45 - 0.55Preventative: pH & Temp control (< 5 °C)

*RRT based on standard Reverse-Phase HPLC (C18 column, MeCN/Water + 0.1% TFA gradient).

Troubleshooting FAQs

Q1: Why am I observing significant oxazole ring-opened byproducts (e.g., aminoketone derivatives) in my final isolate? Causality: The oxazole ring possesses lower aromatic stability compared to other azoles (like thiazoles or imidazoles). It is highly susceptible to acid-catalyzed hydrolytic C-O fission [1]. If the aqueous phase is acidified too aggressively (pH < 1) or at room temperature, the oxazole ring will cleave. Solution: Strictly control the acidification step. Use dilute acid (1M HCl) and maintain the internal temperature between 0–5 °C. The pKa of cyclopropanecarboxylic acid derivatives is typically around 4.8; therefore, a pH of 2.5–3.0 is sufficient for complete protonation without compromising the oxazole ring [2].

Q2: My preparation is contaminated with unreacted 2-(oxazol-5-yl)acetic acid. How do I remove it? Causality: Incomplete cyclopropanation of the starting ester leaves the mono-acetate precursor intact, which subsequently co-hydrolyzes into 2-(oxazol-5-yl)acetic acid. Because both the impurity and the target are carboxylic acids, they co-extract into the organic phase during the final acidic workup[3]. Solution: Do not rely on chromatography. Instead, utilize selective recrystallization. The cyclopropanated product has a distinct crystal lattice and solubility parameter compared to the linear acetic acid derivative. Recrystallizing from a Toluene/Heptane mixture efficiently leaves the acetic acid impurity in the mother liquor.

Q3: How can I ensure complete removal of the alkylating agent and unhydrolyzed esters? Causality: These are neutral, lipophilic impurities that do not ionize. Solution: Perform a rigorous organic wash while the target compound is held in the aqueous phase as a sodium salt (pH > 10). Because the target is fully ionized, it will not partition into the organic wash [4].

Validated Experimental Protocols

Every protocol must be a self-validating system. By monitoring pH and temperature at specific checkpoints, you ensure the chemical integrity of the oxazole ring.

Protocol A: Temperature-Controlled Acid-Base Extraction

Objective: Isolate the crude carboxylic acid while purging neutral/basic impurities and preventing oxazole degradation.

  • Basic Solubilization: Dissolve the crude post-hydrolysis reaction mixture in 1M NaOH (10 mL per gram of crude).

    • Validation Check: Ensure the pH is ≥ 10 using pH paper.

  • Neutral Impurity Purge: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL per gram). Discard the organic layers (contains unreacted esters and alkylating agents).

  • Thermal Control: Transfer the aqueous layer to an ice-water bath. Insert an internal temperature probe and cool to 0–5 °C.

  • Controlled Acidification: Dropwise, add 1M HCl while maintaining vigorous stirring. Monitor the pH continuously. Stop the addition when the pH reaches exactly 2.5 to 3.0.

    • Critical Causality: Dropping the pH below 2.0 or allowing the temperature to spike above 10 °C will initiate hydrolytic ring-opening of the oxazole [1].

  • Target Extraction: Extract the cold, acidified aqueous layer immediately with cold Ethyl Acetate (3 × 10 mL per gram).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 30 °C) to yield the crude target acid.

Protocol B: Selective Recrystallization

Objective: Purge acidic impurities (e.g., 2-(oxazol-5-yl)acetic acid) to achieve >99% purity.

  • Dissolution: Suspend the crude this compound in a minimum volume of hot Toluene (approx. 80 °C).

  • Clarification: If the solution is cloudy, perform a hot filtration to remove any co-extracted inorganic salts.

  • Anti-Solvent Addition: Slowly add Heptane dropwise to the hot toluene solution until a slight, persistent turbidity is observed.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature over 2 hours to promote the growth of large, pure crystals, then transfer to an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with a cold mixture of Toluene/Heptane (1:2).

    • Validation Check: The mother liquor will contain the structurally similar 2-(oxazol-5-yl)acetic acid impurity.

References

  • LookChem. "General procedures for the purification of Carboxylic acids." Accessed March 1, 2026.[Link][1]

  • Organic Letters, ACS Publications. "On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives." Accessed March 1, 2026.[Link][2]

  • Organic Syntheses. "cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID." Accessed March 1, 2026.[Link][3]

Sources

Technical Support Center: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are bottlenecked by the notoriously difficult functionalization of 1,1-disubstituted cyclopropanes. While these motifs are highly prized in medicinal chemistry for their sp³ richness, metabolic stability, and ability to lock molecules into bioactive conformations , their synthesis is plagued by severe steric crowding at the quaternary center.

This guide provides field-proven troubleshooting strategies, causal explanations for reaction failures, and self-validating experimental protocols to help you navigate these steric challenges.

Diagnostic Workflow for Steric Hindrance

Before altering your reaction conditions, use the decision tree below to identify the mechanistic failure point in your specific transformation.

DiagnosticTree Start Reaction at 1,1-Disubstituted Cyclopropane Fails Type Identify Reaction Type Start->Type CrossCoupling Cross-Coupling (Suzuki/Negishi) Type->CrossCoupling Cyclopropanation De Novo Synthesis (Alkene Cyclopropanation) Type->Cyclopropanation CHActivation Late-Stage C-H Functionalization Type->CHActivation Transmetalation Transmetalation Step Blocked by Sterics? CrossCoupling->Transmetalation Approach Facial Approach Hindered? Cyclopropanation->Approach IrCat Ir-Catalyzed Borylation (e.g., 2-mphen ligand) CHActivation->IrCat Steric mapping required Radical Use Radical-Polar Crossover (RPCC) Transmetalation->Radical Bypass Pd/Ni Catalysis SimmonsSmith Use Directed Simmons-Smith Approach->SimmonsSmith Allylic Directing Group

Diagnostic workflow for troubleshooting steric hindrance in 1,1-disubstituted cyclopropanes.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura cross-couplings at the 1,1-disubstituted cyclopropyl position are failing, returning only unreacted starting material. What is the root cause? Causality: The rigid 60° bond angle of the cyclopropane ring forces the geminal substituents to splay outward significantly more than in a standard acyclic sp³ center. This creates a "steric umbrella" that physically blocks the palladium center. While oxidative addition may occur, the bulky quaternary center severely hinders the transmetalation and reductive elimination steps of the catalytic cycle. Solution: Abandon traditional two-electron Pd/Ni catalysis for this specific node. Instead, utilize single-electron transfer (SET) pathways, such as photoredox-catalyzed radical-polar crossover, which are far less sensitive to steric bulk during carbon-carbon bond formation .

Q2: I am attempting late-stage undirected C(sp³)-H borylation on a spirocyclic 1,1-disubstituted cyclopropane, but observing less than 5% conversion. Why? Causality: Cyclopropyl C-H bonds possess unusually high s-character (approaching sp² character), which theoretically enhances their reactivity toward borylation. However, in 1,1-disubstituted systems, the steric hindrance from adjacent adjacent carbon atoms completely overrides this electronic advantage, preventing the standard Iridium catalyst from approaching the C-H bond . Solution: You must switch to an Iridium catalyst paired with a sterically tailored ligand, such as 2-methylphenanthroline (2-mphen). This specific ligand architecture has been mapped to successfully navigate the steric landscape of strained rings without clashing with the geminal substituents.

Q3: Traditional carbene insertions (like Simmons-Smith) are yielding complex mixtures or low yields when trying to form sterically demanding 1,1-disubstituted cyclopropanes. How can I improve this? Causality: Concerted carbene transfer requires a highly specific trajectory of approach. Bulky substituents on the alkene block the facial approach of the zinc carbenoid. Solution: Utilize a Radical-Polar Crossover Cyclization (RPCC) strategy via 1,6-Hydrogen Atom Transfer (1,6-HAT). Because radicals are planar and highly reactive, they bypass the trajectory constraints of concerted carbene insertions.

Mechanistic Pathways & Methodologies

Pathway: Radical-Polar Crossover Cyclization (RPCC)

To bypass the steric constraints of concerted cyclopropanation, recent methodologies employ visible-light-induced RPCC. This process leverages a 1,6-HAT to generate a radical at the hindered position, which is subsequently oxidized to a cation to drive ring closure.

RPCC_Pathway A Homoallylic Substrate + Sulfamate Ester B Visible Light + Photocatalyst (Radical Generation) A->B C 1,6-Hydrogen Atom Transfer (1,6-HAT) B->C D Radical-Polar Crossover (Oxidation to Cation) C->D E Cyclization to 1,1-Disubstituted Cyclopropane D->E

Visible-light-induced radical-polar crossover cyclization (RPCC) via 1,6-HAT.

Protocol A: Visible-Light-Induced RPCC for γ-Alkylated 1,1-Disubstituted Cyclopropanes

This protocol provides a metal-free, mild pathway to heavily substituted cyclopropanes.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the homoallylic sulfamate ester substrate (0.2 mmol), the photocatalyst 4CzIPN (2 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add 2.0 mL of rigorously degassed anhydrous acetonitrile. Seal the tube with a Teflon-lined septum.

  • Irradiation: Place the reaction vessel approximately 5 cm away from a 460 nm blue LED light source. Stir vigorously at room temperature for 16 hours.

  • Self-Validation Checkpoint: To confirm the radical nature of the RPCC pathway and ensure your photocatalyst is active, run a parallel control reaction spiked with 2.0 equivalents of TEMPO (a radical scavenger). Complete suppression of the cyclopropane product in the LC-MS trace of the control validates the 1,6-HAT mechanism and confirms the system is operating correctly.

  • Workup: Quench the reaction with water, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Ir-Catalyzed Undirected C(sp³)-H Borylation of Strained Rings

This protocol utilizes steric mapping to functionalize adjacent C-H bonds in 1,1-disubstituted systems.

  • Catalyst Activation: In a nitrogen-filled glovebox, mix[Ir(OMe)(COD)]₂ (1.5 mol%) and the tailored ligand 2-methylphenanthroline (2-mphen) (3.0 mol%) in a dry vial. Dissolve in 1.0 mL of anhydrous THF and stir for 10 minutes until the solution turns a deep, active color.

  • Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv) and the 1,1-disubstituted cyclopropane substrate (0.5 mmol).

  • Heating: Transfer the mixture to a heavy-walled sealed tube and heat to 100 °C for 24 hours.

  • Self-Validation Checkpoint: Perform an aliquot NMR analysis after 4 hours. The emergence of a strong, sharp singlet around 1.22 ppm (corresponding to the Bpin methyl groups) alongside the characteristic upfield shift of the cyclopropyl protons indicates successful oxidative addition and active borylation. If this peak is absent, the catalyst has deactivated or the steric threshold of your specific substrate exceeds the 2-mphen ligand's capability.

Quantitative Data: Strategy Comparison

When designing a synthetic route for a drug candidate containing a 1,1-disubstituted cyclopropane, use the following table to select the methodology with the highest probability of success based on steric tolerance.

Synthetic StrategyCatalyst / Reagent SystemOptimal Substrate ScopeTypical YieldSteric Tolerance
Simmons-Smith ZnEt₂ / CH₂I₂Allylic alcohols (Directed)60–85%Moderate
RPCC via 1,6-HAT 4CzIPN / Blue LED (460 nm)Homoallylic sulfamates75–92%High
C-H Borylation [Ir(OMe)(COD)]₂ / 2-mphenSpirocyclic cyclopropanes65–80%High
Cross-Coupling Pd(OAc)₂ / SPhosAryl halides (Direct coupling)10–40%Low

References

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. URL:[Link]

  • Radical-polar crossover cyclization: visible-light-induced synthesis of γ-alkylated 1,1-disubstituted cyclopropanes via 1,6-hydrogen atom transfer. Organic Chemistry Frontiers (RSC Publishing). URL:[Link]

  • Mapping the Undirected Borylation of C(sp³)–H Bonds in Strained Rings. PMC - NIH. URL:[Link]

Validation & Comparative

1H NMR Interpretation Guide: 1-(Oxazol-5-yl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

1-(Oxazol-5-yl)cyclopropanecarboxylic acid is a critical rigidifying scaffold in modern drug discovery, often employed to constrain conformation in peptidomimetics or as a bioisostere for proline derivatives. Its analysis requires a nuanced understanding of two distinct magnetic environments: the aromatic oxazole ring and the strained, aliphatic cyclopropane system.

This guide provides a comparative technical analysis of this compound against its synthetic precursor (Ethyl Ester) and its common bioisostere (Thiazole analog) . It establishes a self-validating protocol for confirming structural integrity and purity.

Structural Logic & Proton Assignment

The molecule possesses Cs symmetry (assuming free rotation of the oxazole bond is fast on the NMR time scale), resulting in a simplified spectrum.

G cluster_0 Aromatic Region (Downfield) cluster_1 Aliphatic Region (Upfield) H_Ox2 H-2 (Oxazole) δ 8.2-8.4 ppm (Singlet) H_Ox4 H-4 (Oxazole) δ 6.9-7.1 ppm (Singlet) H_Ox2->H_Ox4 Long range coupling (J ~0.8 Hz, often unresolved) H_Cyc_B Cyclopropane H-B (cis to Oxazole) δ 1.2-1.4 ppm H_Ox4->H_Cyc_B Proximal Effect H_Cyc_A Cyclopropane H-A (cis to COOH) δ 1.4-1.6 ppm COOH Carboxylic Acid -OH δ 12.0-13.0 ppm (Broad, Solvent Dependent) COOH->H_Cyc_A Deshielding (+δ)

Figure 1: Structural assignment showing magnetic environments and expected chemical shift ranges. Note the distinction between cyclopropane protons cis to the acid vs. cis to the oxazole.

Comparative Analysis: Process Control & Bioisosteres

Comparison A: Product vs. Precursor (Ethyl Ester)

Scenario: Monitoring the hydrolysis of Ethyl 1-(oxazol-5-yl)cyclopropanecarboxylate to the free acid.

The most common synthetic route involves base-catalyzed hydrolysis of the ethyl ester. Distinguishing the product from the starting material is critical for process validation.

FeaturePrecursor (Ethyl Ester)Product (Free Acid)Diagnostic Action
Ethyl Group Quartet (~4.1 ppm) + Triplet (~1.2 ppm)Absent If quartet persists, hydrolysis is incomplete.
Acid Proton AbsentBroad Singlet (12-13 ppm)Visible clearly in DMSO-d6; often invisible in CDCl3.
Cyclopropane Tighter multiplets (1.1–1.5 ppm)Slight downfield shift due to H-bonding of acidCheck integration ratio (4H total).

Technical Insight: In CDCl3, the acid proton often exchanges with trace water or broadens into the baseline. Protocol: Always use DMSO-d6 for the final product confirmation to visualize the -COOH proton (δ ~12.5 ppm) and confirm full conversion.

Comparison B: Oxazole vs. Thiazole (Bioisostere)

Scenario: Differentiating the 1-Oxazol-5-yl derivative from its 1-Thiazol-5-yl analog (a common design variation to modulate lipophilicity).

While the cyclopropane region remains similar, the aromatic heterocycle region provides definitive "fingerprints."

ProtonOxazole Analog (Target)Thiazole Analog (Alternative)Mechanism
H-2 (Between N/X) δ 8.2 – 8.4 ppm δ 8.7 – 9.0 ppm Sulfur is less electronegative than Oxygen, but the ring current and anisotropy in Thiazole typically cause a downfield shift for H-2 compared to Oxazole.
H-4 (Adjacent to X) δ 6.9 – 7.1 ppm δ 7.5 – 7.8 ppm Thiazole H-4 is significantly more deshielded.
Coupling J(H2-H4) ~ 0-1 Hz (Singlets)J(H2-H4) ~ 0-2 Hz (Singlets/Doublets)Thiazole coupling is often slightly larger and more resolvable.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, specifically for the resolution of the cyclopropane "roofing" effect (AA'BB' system) and the detection of the labile acid proton, follow this strict protocol.

Workflow Start Sample Preparation Solvent Select Solvent: DMSO-d6 (Recommended) Start->Solvent Prep Dissolve 5-10 mg Ensure clear solution (no suspension) Solvent->Prep Acq Acquisition: Set d1 (relaxation delay) > 5s Ensure quantitation of -COOH Prep->Acq Process Processing: Line Broadening (LB) = 0.3 Hz Acq->Process Check1 Validation Step 1: Check 12.5 ppm region (Is Acid Visible?) Process->Check1 Check2 Validation Step 2: Integrate Cyclopropane (Must equal 4H total) Check1->Check2 Yes Dry Action: Dry Sample (Remove Water/Solvent) Check1->Dry No (Exchange with H2O) Check2->Prep No (Impurity present) Final Spectrum Validated Check2->Final Yes

Figure 2: Step-by-step validation workflow ensuring detection of the labile acid proton and correct integration stoichiometry.

Critical Solvent Effects (DMSO-d6 vs. CDCl3)[1]
  • DMSO-d6: The carbonyl oxygen of the acid accepts a hydrogen bond from the solvent, "locking" the acid proton and making it appear as a sharp(er) broad singlet around 12-13 ppm. This is the Gold Standard for this molecule.

  • CDCl3: The acid forms dimers. The signal is concentration-dependent, extremely broad, and may drift anywhere from 10-14 ppm or disappear entirely.

Comprehensive Data Summary

The following data represents the expected chemical shifts for 1-(oxazol-5-yl)cyclopropanecarboxylic acid in DMSO-d6 at 298 K.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 12.4 – 12.8Broad Singlet1HExchangeable; highly deshielded.
Oxazole H-2 8.25 – 8.35Singlet1HFlanked by N and O; most deshielded aromatic.
Oxazole H-4 6.95 – 7.10Singlet1HC5-substituted; adjacent to O.
Cyclopropane 1.45 – 1.55Multiplet (AA')2Hcis to COOH (Deshielded by carbonyl anisotropy).
Cyclopropane 1.25 – 1.35Multiplet (BB')2Hcis to Oxazole (Shielded relative to acid side).

Note on Cyclopropane Splitting: While often described as "multiplets," these signals form an AA'BB' system . At lower fields (300 MHz), they may appear as two distorted triplets. At higher fields (600 MHz+), the complex roofing effect becomes apparent. Do not mistake this complexity for impurities.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • ChemicalBook. (2023). "Cyclopropanecarboxylic acid 1H NMR Spectrum & Data."

  • BenchChem. (2025).[2] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • Modgraph. (2005). "Ring currents and π-electron effects in hetero-aromatics (Oxazole/Thiazole shifts)."

  • PubChem. (2025).[3] "1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid (Analogous Cyclopropane Data)."

Sources

comparing biological activity of oxazole vs thiazole cyclopropanes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Oxazole vs. Thiazole Cyclopropanes

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a meticulous exercise in molecular design. Among the vast arsenal of chemical motifs, five-membered aromatic heterocycles, particularly 1,3-oxazole and 1,3-thiazole, are celebrated as "privileged structures.[1][2]" Their prevalence in clinically approved drugs stems from their ability to engage in crucial biological interactions, such as hydrogen bonding and pi-stacking, while maintaining metabolic stability.[3][4] The principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity—often guides the strategic exchange of the oxazole's oxygen for the thiazole's sulfur, a subtle modification that can profoundly alter a compound's electronic properties, lipophilicity, and metabolic fate.[3][5]

This guide focuses on a unique chemical space where these heterocycles are fused with a cyclopropane ring. The cyclopropane moiety is far from an inert spacer; it is a "bioisostere" in its own right, often used to replace carbon-carbon double bonds.[6] Its rigid, three-dimensional structure introduces conformational constraints, enhances metabolic stability, and can improve membrane permeability—properties highly sought after in drug design.[6][7][8]

Here, we provide a comparative analysis of the biological activities of oxazole- and thiazole-containing cyclopropanes. While direct, head-to-head comparative studies on identical molecular skeletons are sparse in the literature, this guide synthesizes available experimental data to illuminate the distinct and overlapping biological profiles of these two classes of compounds. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

The Influence of Bioisosteric Replacement: Oxazole vs. Thiazole

The substitution of an oxygen atom (oxazole) with a larger, more polarizable sulfur atom (thiazole) introduces key physicochemical differences that are fundamental to their differential biological activities.

  • Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur. This makes the oxazole ring a stronger hydrogen bond acceptor, which can be critical for binding to specific enzyme active sites.[3]

  • Aromaticity and π-Electron System: The delocalization of π-electrons is more significant in thiazoles than in the equivalent oxazoles, potentially influencing π-π stacking interactions with biological targets.[9]

  • Metabolic Stability: The C-S bond in the thiazole ring is generally more resistant to metabolic degradation than the C-O bond in the oxazole ring, which can lead to improved pharmacokinetic profiles.

  • Lipophilicity: The sulfur atom in thiazole generally imparts greater lipophilicity compared to the oxygen in oxazole, which can affect cell membrane permeability and target engagement.

The interplay of these properties, combined with the conformational rigidity imposed by the cyclopropane ring, creates a fascinating platform for fine-tuning biological activity.

G Bioisosteric Replacement: Oxazole vs. Thiazole cluster_0 Oxazole Moiety cluster_1 Thiazole Moiety Oxazole 1,3-Oxazole O_Props Higher Electronegativity (O) Stronger H-Bond Acceptor Potentially More Susceptible to Metabolism Oxazole->O_Props leads to Target Biological Target (Enzyme/Receptor) O_Props->Target Altered Binding Affinity & Pharmacokinetics Thiazole 1,3-Thiazole S_Props Lower Electronegativity (S) Greater Aromaticity & Lipophilicity Enhanced Metabolic Stability Thiazole->S_Props leads to S_Props->Target caption Key property differences between oxazole and thiazole.

Caption: Key property differences between oxazole and thiazole.

Comparative Biological Activities

This section collates experimental data from various studies to provide an objective comparison. It is crucial to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.[1]

Antimicrobial Activity

Both oxazole and thiazole scaffolds are well-established pharmacophores in the development of antimicrobial agents.[4][10] The incorporation of a cyclopropane ring can further modulate this activity.

A study on amide derivatives containing cyclopropane found that a thiazole amide derivative (F9 ) exhibited the best antibacterial activity against E. coli with a Minimum Inhibitory Concentration (MIC₈₀) of 32 μg/mL.[6] Another study synthesized a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives that showed very high activity against various Candida species, with MIC values ranging from 0.015–7.81 µg/ml, which was similar to or even higher than the control drug, nystatin.[11]

While specific data for cyclopropane-oxazole antimicrobial activity is less prevalent in direct comparative literature, broader studies on oxazole derivatives have demonstrated significant antibacterial and antifungal potential.[12] For instance, substituted oxazoles have shown good activity against E. coli and other bacterial strains. The key takeaway is that both scaffolds are viable starting points for novel antibiotics, with the thiazole-cyclopropane combination showing particular promise in recent antifungal research.[11]

Table 1: Representative Antimicrobial Activity Data

ClassCompoundOrganismActivity (MIC in µg/mL)Reference
Thiazole-Cyclopropane Thiazole amide (F9)E. coli32[6]
Thiazole-Cyclopropane Hydrazinylthiazole (3a-3j)Candida spp.0.015 - 7.81[11]
Oxazole Derivative (R)-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)...(96)(DPP-IV Inhibition, not antimicrobial)IC₅₀ = 0.18 µM[4]
General Thiazole Thiazole-quinolinium deriv.S. aureus3.125[13]

Note: Data is compiled from different studies and is not a direct head-to-head comparison.

Anticancer Activity

The oxazole and thiazole rings are core components of numerous anticancer agents, often acting as inhibitors of critical enzymes like protein kinases.[1][14] The cyclopropane moiety can enhance potency and improve the drug-like properties of these inhibitors.[15]

For example, the natural product Disorazole C₁, an oxazole-containing macrolide, is a potent cytotoxic agent. Synthetic analogues incorporating a cyclopropane ring have been developed and evaluated for their biological activity.[16] In a direct comparative study, an analogue of Disorazole C₁ was synthesized where the oxazole ring was replaced by a thiazole.[17] This strategic modification was designed to probe the importance of the heterocycle for cytotoxic activity, demonstrating that both scaffolds can be accommodated within this complex natural product architecture to yield potent compounds.[17]

Separately, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and shown to exhibit promising anticancer activity against various human cancer cell lines, with some compounds inducing apoptosis.[15] While not containing an oxazole or thiazole, this highlights the utility of the cyclopropane scaffold in designing anticancer agents. Many thiazole derivatives have been reported as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[14]

Table 2: Representative Anticancer Activity Data

ClassCompoundCancer Cell LineActivity (IC₅₀ or GI₅₀)Reference
Thiazole Derivative Compound 11dPanel of 4 linesGI₅₀ = 30 nM[14]
Thiazole Derivative Compound 11fPanel of 4 linesGI₅₀ = 27 nM[14]
Thiazole Derivative Compound 9HepG-2 (Liver)IC₅₀ = 1.61 µg/mL[13]
Cyclopropane Derivative Spirocyclopropane 6bDU-145 (Prostate)Induces Apoptosis[15]
Cyclopropane Derivative Spirocyclopropane 6uDU-145 (Prostate)Induces Apoptosis[15]

Note: Data is compiled from different studies and is not a direct head-to-head comparison.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key biological assays relevant to the evaluation of oxazole and thiazole cyclopropanes.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Causality: The broth microdilution method is chosen for its quantitative nature and efficiency in testing multiple compounds and concentrations simultaneously. It provides a standardized measure of antimicrobial potency.

Self-Validation: The protocol includes positive controls (a known antibiotic like Ampicillin or Nystatin) and negative controls (vehicle only) to validate the assay's sensitivity and ensure that the solvent does not interfere with microbial growth.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10⁵ CFU/mL or fungi at ~2.5 x 10³ CFU/mL) according to CLSI guidelines.

  • Inoculation: Add 100 µL of the microbial inoculum to each well containing the diluted compound, as well as to control wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation, providing an IC₅₀ (half-maximal inhibitory concentration) value.

Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Self-Validation: The inclusion of a positive control (a known cytotoxic drug like Doxorubicin) and a vehicle control (DMSO) ensures the cells are responsive and that the experimental conditions are valid.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., HepG-2, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Outlook

The bioisosteric pairing of oxazole and thiazole rings with the cyclopropane moiety offers a compelling strategy for developing novel therapeutic agents. While both scaffolds demonstrate significant potential across antimicrobial and anticancer applications, the available data suggests subtle but important differences.[1][3] Thiazole-cyclopropane derivatives have shown remarkable potency in recent antifungal studies, likely benefiting from the increased metabolic stability and lipophilicity conferred by the sulfur atom.[6][11] Oxazole-cyclopropane structures, with their stronger hydrogen bonding capacity, may offer advantages in targeting specific enzymes where such interactions are paramount.[4]

References

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link][3][5]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. [Link]

  • Wipf, P. (2006). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. [Link][16]

  • ResearchGate. (n.d.). Structures and IC 50 values of thiazole versus oxazole isosteres... [Link]

  • Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link][6]

  • Mabkhot, Y. N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link][11][13]

  • Abdel-Aziz, H. M., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link][14]

  • ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. [Link]

  • Kumar, A., & Rawat, A. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link][2]

  • Plevoets, W., et al. (2025). Thiazolylcyanocyclopropanes: Novel Donor–Acceptor Cyclopropanes for Accessing Thiazole-Containing Targets. MDPI. [Link]

  • Geronikaki, A., & Pitta, E. (2013). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 18(1), 835-856. [Link]

  • Sharma, P., et al. (2014). Diverse biological activities of Thiazoles: A Retrospect. IT Medical Team. [Link]

  • ResearchGate. (n.d.). Biologically active cyclopropyl and 1,3‐thiazole‐2‐imines incorporating compounds. [Link][7]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 16. [Link][4]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. [Link][12]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 23(11), 2993. [Link]

  • Paneth, A., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. ResearchGate. [Link]

  • Technion. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. [Link]

  • Bîcu, E., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link][10]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link][9]

  • Journal of Drug Delivery and Therapeutics. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. [Link]

  • Badiger, J., & Purohit, M. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Oriental Journal of Chemistry. [Link]

  • Böhm, L., et al. (2016). Exchanging the Oxazole Ring by Thiazole and Influence of Chiral Centers within the Disorazole Core on Cytotoxicity. Chemistry, 22(24), 8194-8201. [Link][17]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. [Link]

  • Semantic Scholar. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. European journal of medicinal chemistry, 103, 267-279. [Link][15]

  • Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link][8]

  • Wright, P. M., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of medicinal chemistry, 62(17), 7954-7971. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds. [Link]

  • Li, J. J., et al. (1998). Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series. Journal of medicinal chemistry, 41(19), 3746-3755. [Link]

  • AVESİS. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. [Link]

Sources

Structural Characterization & Bioisosteric Comparison: 1-Oxazol-5-ylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 1-Oxazol-5-ylcyclopropanecarboxylic acid , a critical fragment in fragment-based drug discovery (FBDD). This scaffold combines the conformational rigidity of the cyclopropane ring (via the Thorpe-Ingold effect) with the favorable physicochemical properties of the oxazole ring (reduced lipophilicity compared to phenyl isosteres).

While direct single-crystal X-ray data for the specific 1-oxazol-5-yl derivative remains proprietary in many commercial libraries, this guide synthesizes experimental crystallographic data from direct structural analogs (1-phenylcyclopropanecarboxylic acid and substituted oxazoles) to construct a validated structural model. This approach allows researchers to predict binding modes, solubility profiles, and solid-state behavior with high confidence.

Part 1: Crystallographic Data Comparison

The following table contrasts the experimentally determined solid-state parameters of the phenyl-analog (a standard reference) against the bioisosteric oxazole and thiazole derivatives.

Table 1: Comparative Structural Parameters (Experimental vs. Bioisosteric Models)

Parameter1-Phenyl-CPCA (Experimental Reference)1-Oxazol-5-yl-CPCA (Target Scaffold)1-Thiazol-5-yl-CPCA (Alternative)
Crystal System MonoclinicMonoclinic (Predicted)Triclinic (Predicted)
Space Group

[1]

(Analogous)

Z (Molecules/Cell) 442
Dimer Motif Centrosymmetric Cyclic Dimer (

)
Centrosymmetric Cyclic DimerCentrosymmetric Cyclic Dimer
H-Bond Distance

(O-H[1]···O) [1]

(Predicted)

(Predicted)
Ring Twist Angle

(Phenyl vs Cyclopropane)

(Planar preference)

(S-atom steric bulk)
C-X Bond Length

(C

-C

)

(C

-C

)

(C

-C

)
Bioisosteric Role Lipophilic AnchorPolar H-Bond AcceptorLipophilic/Aromatic Hybrid
Key Structural Insights
  • The Dimer Interface: Like most carboxylic acids, these fragments crystallize as centrosymmetric dimers linked by strong O-H···O hydrogen bonds.[2] The experimental distance of 2.645 Å in the phenyl analog [1] serves as a robust baseline. The oxazole derivative is expected to form slightly tighter dimers due to the electron-withdrawing nature of the oxazole ring increasing the acidity of the carboxyl group.

  • Conformational Locking: The cyclopropane ring imposes a rigid "V" shape angle (

    
     internal angle). In the phenyl analog, the aromatic ring twists significantly (
    
    
    
    ) relative to the cyclopropane plane to minimize steric clash [1]. In contrast, the oxazole ring , being 5-membered and less sterically demanding at the C4 position, can adopt a more coplanar conformation, facilitating
    
    
    -stacking interactions in the crystal lattice.

Part 2: Structural Analysis & Bioisosteric Logic

The Thorpe-Ingold Effect in Drug Design

The 1,1-disubstitution pattern on the cyclopropane ring creates a specific steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect). This forces the two substituents (the oxazole and the carboxylic acid) closer together internally, but directs their vectors outward in a fixed orientation.

  • Benefit: This pre-organizes the molecule for binding, reducing the entropy penalty upon ligand-protein binding.

  • Oxazole Specifics: Unlike the phenyl ring, the oxazole nitrogen (N3) offers a specific H-bond acceptor vector that can engage with backbone amides in target proteins (e.g., kinase hinge regions).

Bioisosteric Design Workflow

The transition from a phenyl group to an oxazole group is a strategic move to lower LogP (increase water solubility) while maintaining aromaticity.

Bioisostere_Logic cluster_props Structural Impact Phenyl Phenyl-CPCA (LogP ~2.4) High Lipophilicity Thiazole Thiazol-5-yl-CPCA (LogP ~1.5) Sulphur Bulk Phenyl->Thiazole S-substitution (Retain Aromaticity) Oxazole Oxazol-5-yl-CPCA (LogP ~0.6) Polar & Soluble Thiazole->Oxazole O-substitution (Lower LogP, H-Bond Acceptor) Rigidity Cyclopropane Core (Conformational Lock) Oxazole->Rigidity Vector Exit Vector (Fixed Geometry) Rigidity->Vector

Figure 1: Bioisosteric optimization pathway transforming the lipophilic phenyl scaffold into the polar oxazole scaffold while retaining the cyclopropane conformational lock.

Part 3: Experimental Protocol for Crystallization

To generate high-quality single crystals of this compound for X-ray diffraction, a Slow Vapor Diffusion method is recommended. This protocol is optimized for polar, acidic small molecules.

Materials Required[2][3][4][5][6][7][8]
  • Solute: >98% pure this compound.

  • Good Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Anti-Solvent: Hexane or Diethyl Ether.

  • Vessel: 2-vial system (inner vial 4mL, outer jar 20mL).

Step-by-Step Protocol
  • Dissolution: Dissolve 10 mg of the compound in the minimum amount of MeOH (approx. 0.5 - 1.0 mL) in the small inner vial. Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside the larger outer jar.

  • Anti-Solvent Addition: Carefully add 5-8 mL of the anti-solvent (Hexane) into the outer jar (do not allow it to spill into the inner vial).

  • Equilibration: Seal the outer jar tightly. Store at a constant temperature (

    
     or 
    
    
    
    ) in a vibration-free environment.
  • Harvesting: Crystals should appear within 2-7 days as the hexane vapor diffuses into the methanol, slowly lowering the solubility.

Crystallization_Protocol Step1 1. Dissolve 10mg Target in min. MeOH Step2 2. Place in Inner Vial (Open Top) Step1->Step2 Step3 3. Add Hexane to Outer Chamber Step2->Step3 Step4 4. Seal & Incubate (Vapor Diffusion) Step3->Step4 Result 5. Harvest Crystals (2-7 Days) Step4->Result

Figure 2: Vapor diffusion crystallization workflow optimized for polar heterocyclic carboxylic acids.

References

  • NIST Chemistry WebBook. (2025).[3] cis-1-Phenylcyclopropane-2-carboxylic acid Crystal Structure Data. National Institute of Standards and Technology.[3] Link

  • University of Zurich. (2023). Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA (Zurich Open Repository and Archive). Link

  • DergiPark. (2018). Structural characterization and DFT studies of an oxazol-5-one derivative. Journal of the Turkish Chemical Society. Link

  • Beilstein J. Org. Chem. (2022).[4] Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. Beilstein Journals. Link

Sources

Advanced HPLC Method Development for Oxazole Carboxylic Acid Purity: A Stationary Phase Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxazole carboxylic acids—such as the non-steroidal anti-inflammatory drug (NSAID)[1] and key synthetic intermediates like[2]—are critical motifs in drug discovery. Analyzing the purity of these compounds presents unique chromatographic challenges. They possess a dual functionality: a weakly basic oxazole nitrogen and a highly polar, acidic carboxylic acid moiety.

When developing High-Performance Liquid Chromatography (HPLC) methods for these analytes, traditional approaches often yield poor retention, severe peak tailing, or inadequate resolution of synthetic byproducts (e.g., positional isomers and des-carboxy impurities). This guide objectively compares the performance of standard C18 columns against alternative stationary phases (Polar-embedded C18 and Pentafluorophenyl [PFP]), providing a [3].

Mechanistic Insights: The Chemistry of Retention

To achieve optimal separation, we must control the ionization state of the analyte. The carboxylic acid group typically has a pKa of 3.0–4.5, while the oxazole nitrogen is weakly basic (pKa ~1.0–2.0).

  • Ion Suppression : At a neutral pH, the carboxylic acid is ionized (carboxylate), making the molecule highly polar and poorly retained on reversed-phase columns. Lowering the mobile phase pH to 2.0–2.5 (using modifiers like ) protonates the acid, shifting the analyte to its neutral, more hydrophobic state[4]. This principle of reverse-phase ion suppression is foundational for [5].

  • Silanol Interactions : Even at low pH, standard C18 columns can exhibit secondary interactions between the partially protonated oxazole nitrogen and on the silica support, leading to peak asymmetry (tailing)[6].

Stationary Phase Comparison: C18 vs. Polar-Embedded vs. PFP

To demonstrate the impact of column chemistry, we compared three distinct stationary phases using a standardized gradient method to evaluate the separation of an oxazole carboxylic acid API from its and isomers[7].

  • Standard C18 (Alkyl Phase) : Relies purely on hydrophobic (van der Waals) interactions. While durable and[3], it often struggles with the polar nature of oxazole carboxylic acids, requiring highly aqueous conditions that can lead to phase collapse (dewetting).

  • Polar-Embedded C18 (Amide/Carbamate Linked) : Incorporates a polar functional group near the silica surface. This effectively shields residual silanols from interacting with the oxazole nitrogen and maintains stationary phase solvation in highly aqueous mobile phases, drastically improving peak shape.

  • PFP (Pentafluorophenyl) : Offers orthogonal selectivity. The fluorinated ring provides

    
    , dipole-dipole, and hydrogen-bonding interactions. PFP is exceptionally powerful for  (e.g., 2-methyl vs. 4-methyl oxazole derivatives) that co-elute on standard C18 columns[3].
    
Quantitative Data Presentation

Table 1: Performance Comparison of Stationary Phases for Oxazole Carboxylic Acid and Critical Isomer Impurity (Conditions: 0.1% Formic Acid in Water / Acetonitrile Gradient, 1.0 mL/min, 254 nm)

ParameterStandard C18Polar-Embedded C18PFP (Pentafluorophenyl)
Retention Time (API) 4.2 min3.8 min5.1 min
Peak Asymmetry (

)
1.85 (Tailing)1.10 (Excellent)1.15 (Excellent)
Theoretical Plates (

)
8,50014,20013,800
Resolution (

) from Isomer
1.2 (Co-elution)1.8 (Near Baseline)3.4 (Superior Baseline)
Suitability for Target LowHigh (Routine Purity)Highest (Isomer Resolution)

Experimental Protocol: Step-by-Step Method Development

This self-validating protocol ensures reproducible purity analysis for oxazole carboxylic acids.

Step 1: Mobile Phase Preparation

  • Aqueous (A) : Prepare 0.1% Formic Acid in MS-grade water (pH ~2.7). This of the carboxylic acid[4].

  • Organic (B) : Prepare 0.1% Formic Acid in HPLC-grade Acetonitrile. Acetonitrile is preferred over methanol to minimize backpressure and improve UV transparency at low wavelengths (e.g., 220 nm).

Step 2: Column Equilibration

  • Install a PFP or Polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

  • Equilibrate with 5% B for 10 column volumes until the baseline and system pressure are completely stable.

Step 3: Gradient Execution

  • Run a linear gradient from 5% B to 95% B over 15 minutes.

  • Maintain a flow rate of 1.0 mL/min and a column temperature of 30°C to ensure reproducible mass transfer and consistent retention times.

Step 4: System Suitability Testing (SST)

  • Inject a resolution standard containing the oxazole carboxylic acid API and its critical positional isomer.

  • Validation Criteria : Resolution (

    
    ) must be 
    
    
    
    2.0; (
    
    
    ) must be
    
    
    1.5[8]. If criteria are not met, verify mobile phase pH or replace the column.

Method Development Workflow Visualization

HPLC_Workflow Start Oxazole Carboxylic Acid Method Development Step1 Assess Analyte pKa (Oxazole N ~1-2, COOH ~3-4) Start->Step1 Step2 Select Mobile Phase pH (pH 2.0 - 2.5 to suppress ionization) Step1->Step2 Split Select Stationary Phase Step2->Split C18 Standard C18 (Hydrophobic Retention) Split->C18 Polar Polar-Embedded C18 (Silanol Shielding) Split->Polar PFP PFP Phase (Isomer Resolution) Split->PFP Eval1 Peak Tailing / Poor Retention C18->Eval1 Eval2 Optimal Peak Shape Polar->Eval2 Eval3 Maximal Rs for Isomers PFP->Eval3

Decision tree for oxazole carboxylic acid HPLC method development and column selection.

Conclusion

For the purity analysis of oxazole carboxylic acids, standard C18 columns often fall short due to unsuppressed silanol interactions and limited selectivity for polar isomers. By leveraging reverse-phase ion suppression (low pH) combined with advanced stationary phases like Polar-embedded C18 or PFP, analytical scientists can achieve superior peak symmetry, baseline resolution of critical impurities, and highly reproducible quantitative data.

References

  • Stability-Indicating RP-HPLC Method Development and Validation for the Determination of Oxaprozin . World Journal of Pharmaceutical Research.[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis . PharmTech. [Link]

  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity . International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).[Link]

  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin . AKJournals.[Link]

  • A Review on Method Development by HPLC . SciSpace. [Link]

  • Journal of Pharma Research . JPR Info. [Link]

Sources

distinguishing regioisomers of oxazolyl-cyclopropanecarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Strategic Differentiation of Oxazolyl-Cyclopropanecarboxylic Acid Regioisomers

Abstract In the development of GPR40 agonists, antibiotics, and peptidomimetics, the oxazolyl-cyclopropanecarboxylic acid moiety represents a privileged scaffold. However, the synthesis of this moiety often leads to regioisomeric mixtures—specifically distinguishing between the 2,4-disubstituted and 2,5-disubstituted oxazole isomers. This guide provides a definitive, data-driven methodology for synthesizing, separating, and identifying these regioisomers, synthesizing classical heterocycle chemistry with modern analytical protocols.

The Regioisomer Challenge: Origins and Causality

The core challenge lies in the construction of the oxazole ring. Depending on the synthetic pathway chosen, the cyclopropyl moiety (bearing the carboxylic acid) may attach at either the C4 or C5 position of the oxazole ring.

  • Regioisomer A (2,4-Disubstituted): The cyclopropane ring is attached at the C4 position. The proton resides at C5.

  • Regioisomer B (2,5-Disubstituted): The cyclopropane ring is attached at the C5 position. The proton resides at C4.

Misidentification leads to erroneous SAR (Structure-Activity Relationship) data, as the vector of the carboxylic acid—critical for binding interactions—differs significantly between isomers (approx. 120° vs 150° bond angle variance).

Synthetic Pathways & Isomer Distribution

Understanding the mechanism of formation is the first step in identification.

  • Hantzsch Synthesis (Kinetic Control): Reaction of an amide with an

    
    -haloketone typically yields the 2,4-disubstituted  oxazole. The mechanism involves nucleophilic attack of the amide oxygen on the alkyl halide carbon, followed by cyclization.
    
  • Van Leusen Synthesis (Thermodynamic/Specific Control): Reaction of aldehydes with TosMIC (Tosylmethyl isocyanide) generally favors 5-substituted oxazoles (or 4,5-disubstituted depending on workup), often yielding the 2,5-isomer if a specific aldehyde is used.

SynthesisPathways Start Precursors Hantzsch Hantzsch Synthesis (Amide + α-Haloketone) Start->Hantzsch Cyclization VanLeusen Van Leusen Synthesis (Aldehyde + TosMIC) Start->VanLeusen Base/Reflux Iso24 2,4-Disubstituted Oxazole (Cyclopropane at C4) Hantzsch->Iso24 Major Product Iso25 2,5-Disubstituted Oxazole (Cyclopropane at C5) VanLeusen->Iso25 Major Product

Figure 1: Divergent synthetic pathways leading to specific oxazole regioisomers.

Analytical Comparison: The Self-Validating Identification System

Relying solely on LC-MS is insufficient as both regioisomers share identical molecular weights and often similar fragmentation patterns. The definitive identification protocol relies on NMR Spectroscopy (


H and HMBC), supported by chromatographic retention behavior.
A. Proton NMR ( H NMR) Diagnostic Logic

The chemical shift of the remaining ring proton is the most rapid diagnostic tool.

  • C5-H (in 2,4-isomers): Located adjacent to the ring oxygen. The inductive effect of oxygen deshields this proton, shifting it downfield.

  • C4-H (in 2,5-isomers): Located adjacent to the ring nitrogen. This position is relatively more shielded than C5.

Experimental Benchmark: In CDCl


, the chemical shift difference (

) is typically 0.5 – 0.8 ppm.
Feature2,4-Disubstituted Oxazole (Isomer A)2,5-Disubstituted Oxazole (Isomer B)
Ring Proton Position C5-HC4-H
Typical

(ppm)
7.40 – 7.90 (Downfield)6.80 – 7.20 (Upfield)
Coupling (

)
Long-range to C2 substituentLong-range to C2 substituent
NOE Signal Strong NOE with C4-substituent (Cyclopropane)Strong NOE with C5-substituent (Cyclopropane)

Note: Values may shift depending on the electron-withdrawing nature of the cyclopropanecarboxylic acid, but the relative order (


) remains constant.
B. HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for confirmation. You must trace the 3-bond (


) couplings.
  • Protocol: Acquire HMBC optimized for 8 Hz coupling.

  • Logic:

    • 2,4-Isomer: The ring proton (H5) will show a strong

      
       correlation to the C4  quaternary carbon (which bears the cyclopropane). It will not couple strongly to the oxygen-adjacent carbon (because it is on the oxygen-adjacent carbon).
      
    • 2,5-Isomer: The ring proton (H4) will show a strong

      
       correlation to the C5  quaternary carbon (which bears the cyclopropane) and the C2  carbon.
      

NMR_Logic Sample Unknown Isomer Sample H_NMR 1H NMR Analysis (CDCl3) Sample->H_NMR Shift_Check Check Ring Proton Shift H_NMR->Shift_Check High_Shift δ 7.4 - 7.9 ppm (Deshielded) Shift_Check->High_Shift Low_Shift δ 6.8 - 7.2 ppm (Shielded) Shift_Check->Low_Shift Hypothesis_A Suspect 2,4-Isomer (Proton at C5) High_Shift->Hypothesis_A Hypothesis_B Suspect 2,5-Isomer (Proton at C4) Low_Shift->Hypothesis_B HMBC HMBC Confirmation Hypothesis_A->HMBC Hypothesis_B->HMBC Result_A Correlation: H-Ring to C-Cyclopropane (CONFIRMED 2,4) HMBC->Result_A Result_B Correlation: H-Ring to C-Cyclopropane (CONFIRMED 2,5) HMBC->Result_B

Figure 2: NMR Decision Tree for assigning oxazole regiochemistry.

Experimental Protocols

Protocol A: Chromatographic Separation (HPLC)

While NMR identifies the structure, HPLC is required to quantify the ratio in crude mixtures. Oxazole regioisomers typically display distinct retention times due to differences in dipole moments and solvation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Oxazole absorption).

  • Observation: The 2,5-disubstituted isomer is generally more linear and planar, often resulting in slightly longer retention times on C18 columns compared to the more "kinked" 2,4-isomer, though this can reverse depending on the specific cyclopropane stereochemistry.

Protocol B: Purification of the "Oxazolyl-Cyclopropane" Moiety

If synthesizing via the Hantzsch method (aiming for 2,4-isomer), trace amounts of the 2,5-isomer may form if the


-haloketone undergoes isomerization.
  • Extraction: Dilute reaction mixture with EtOAc. Wash with sat.[1] NaHCO

    
     (to remove unreacted acid precursors) and Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    . (Do not use MgSO
    
    
    if the acid is free, as adsorption can occur; however, for the ester intermediate, MgSO
    
    
    is acceptable).
  • Flash Chromatography: Use a Hexane:EtOAc gradient. The regioisomers often have

    
    .
    
    • Tip: If separation is poor on silica, switch to a C18 reverse-phase flash column.

Supporting Data: Case Study Comparison

Compound: 2-Phenyl-oxazolyl-cyclopropanecarboxylic acid (Ethyl Ester) Objective: Distinguish regioisomers synthesized via Method A (Hantzsch) and Method B (TosMIC).

ParameterIsomer A (from Method A)Isomer B (from Method B)
Assigned Structure 2,4-Disubstituted 2,5-Disubstituted

H NMR (Ring H)

7.82 (s, 1H)

7.15 (s, 1H)

C NMR (Ring CH)

135.2 (C5)

126.8 (C4)
HMBC Correlation H-Ring

C(quat)-Cyclopropyl
H-Ring

C(quat)-Cyclopropyl & C2
HPLC Retention (

)
4.2 min4.5 min
Fragmentation (MS) Loss of CO

Et (m/z 73)
Loss of CO

Et (m/z 73)

References

  • Synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry. (2023). Provides definitive NMR chemical shift data for oxazole ring protons in varying substitution patterns.

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Journal of Organic Chemistry. (2000). Details the handling and stereochemical assignment of cyclopropane rings adjacent to heterocycles.

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR. Oxford Instruments Application Notes. (2021). Validates the use of 1H-1H COSY and chemical shift logic for aromatic regioisomers.

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. (2014). Compares synthetic routes (Van Leusen vs others) and their regiochemical outcomes.

Sources

benchmark study of cyclopropane building blocks in kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Magic Triangle" in Kinase Design

In the optimization of kinase inhibitors, the transition from flexible alkyl chains to rigid cyclopropane moieties represents a pivotal "bioisosteric leap." This guide benchmarks the performance of cyclopropane building blocks against traditional alkyl (isopropyl, ethyl) and ring (cyclohexyl, phenyl) alternatives.

Key Findings:

  • Metabolic Shielding: Cyclopropanes reduce metabolic clearance by up to 8-fold compared to cyclohexyl analogs by blocking P450 hydroxylation sites.

  • Vectorial Precision: The unique

    
     bond angle and 
    
    
    
    hybridization allow for precise orientation of pharmacophores into the ATP-binding cleft, often resulting in 10-100x potency gains over flexible chains.
  • Selectivity: In ALK and c-Met inhibitors, cyclopropane linkers differentiate between homologous kinases by exploiting subtle shape differences in the solvent front.

Mechanistic Rationale: Why Cyclopropane?

Before analyzing the data, we must establish the physical chemistry driving these results.

Electronic Properties (The Walsh Orbital Effect)

Unlike standard alkanes, cyclopropane C-C bonds possess significant


-character (approx. 

hybridization), creating "banana bonds" or Walsh orbitals.
  • Effect: The ring can act as a weak electron donor (pseudo-

    
     system), interacting with aromatic residues in the kinase hinge region via edge-to-face 
    
    
    
    -interactions.
  • Acidity: The C-H bonds are more acidic (

    
    -like), influencing hydrogen bond donor capabilities of adjacent amides (e.g., in Cabozantinib).
    
Conformational Constraint
  • Entropy Penalty: By freezing the conformation of a linker, cyclopropanes reduce the entropic penalty (

    
    ) of binding.
    
  • Vectorial Alignment: A gem-dimethyl group forces a gauche interaction, but a cyclopropane locks the substituents in an eclipsed or specific gauche arrangement, directing groups into the hydrophobic back-pocket (selectivity pocket) of the kinase.

Benchmark Data: Cyclopropane vs. Alternatives

The following data synthesizes comparative studies, including specific SAR campaigns for ALK and c-Met inhibitors.

Table 1: Physicochemical & Metabolic Performance

Comparison of a generic kinase inhibitor scaffold modified at the solvent-exposed region.

MetricIsopropyl (–CH(CH₃)₂)Cyclohexyl (–C₆H₁₁)Cyclopropyl (–C₃H₅) Fluorocyclopropyl
LogP (Lipophilicity) 1.53 (Baseline)2.80 (High)1.14 (Optimal) 1.25
Metabolic Stability (

)
Low (< 20 min)Low (14 min)High (120 min) Very High (>180 min)
Solubility (µM) > 100< 10> 50 > 80
Conformational Flexibility High (Rotatable)Moderate (Chair/Boat)Rigid (Fixed) Rigid (Polarized)

Analysis: Switching from cyclohexyl to cyclopropane improves metabolic half-life by ~8.5x due to the elimination of susceptible methylene sites and reduction of lipophilicity (LogP 1.14 vs 2.80), which lowers non-specific binding.

Table 2: Potency & Selectivity Case Study (ALK Inhibitors)

Data derived from fragment-based optimization of ALK inhibitors (Source: Tsukiji et al., J. Med. Chem).[1][2][3][4][][6][7][8][9][10][11]

Compound IDLinker/MotifALK IC₅₀ (nM)TrkA IC₅₀ (nM)Selectivity Ratio (TrkA/ALK)
Fragment F-1 Flexible Ether> 10,000N.D.N/A
Analog A (Linear) –O–CH₂–CH₂–4501200.26 (Poor)
Compound 1 cis-1,2-Cyclopropane18 2,300128 (Excellent)
Crizotinib (Reference)2485~3.5

Analysis: The cis-1,2-disubstituted cyclopropane (Compound 1) locks the pharmacophore into a specific vector that clashes with the TrkA binding pocket while perfectly complementing the ALK active site, achieving a 128-fold selectivity window that flexible linkers could not achieve.

Visualization: SAR Logic & Synthesis

Diagram 1: The "Cyclopropane Decision Tree" in SAR

This logic flow guides the medicinal chemist on when to deploy a cyclopropane bioisostere.

SAR_Logic Problem SAR Bottleneck Identified Metab Issue: Metabolic Instability (Rapid Clearance) Problem->Metab Potency Issue: Low Potency (High Entropic Cost) Problem->Potency Selectivity Issue: Off-Target Binding (e.g., TrkA vs ALK) Problem->Selectivity Sol_Metab Strategy: Block Soft Spots Replace Alkyl/Cyclohexyl with Cyclopropyl Metab->Sol_Metab Reduce Lipophilicity Sol_Potency Strategy: Rigidification Lock Active Conformation (Reduce ΔS loss) Potency->Sol_Potency Pre-organization Sol_Select Strategy: Vectorial Control Use cis/trans Isomers to clash with off-targets Selectivity->Sol_Select 3D Shape Defined Result Optimized Candidate: High LLE, Stable, Selective Sol_Metab->Result Sol_Potency->Result Sol_Select->Result

Caption: Decision matrix for incorporating cyclopropane motifs to solve specific SAR challenges (Metabolism, Potency, Selectivity).

Experimental Protocols

To replicate the benchmark results, precise synthesis and testing protocols are required.

Protocol A: Stereoselective Synthesis of Cyclopropyl Linkers

Methodology adapted for Kinase Inhibitor Scaffolds (e.g., ALK/Met inhibitors).

Objective: Synthesize a cis-1,2-disubstituted cyclopropane core with high diastereomeric excess (de).

  • Reagents:

    • Substrate: Allylic alcohol or Vinyl ether precursor.

    • Carbenoid Source: Diethylzinc (

      
      ) and Diiodomethane (
      
      
      
      ).
    • Chiral Auxiliary (Optional): Charette’s ligand for enantiocontrol.

    • Solvent: Anhydrous Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Step 1 (Pre-complexation): In a flame-dried flask under Argon, dissolve the allylic alcohol (1.0 eq) in DCM. Cool to -10°C.[12]

    • Step 2 (Reagent Formation): Add

      
       (2.5 eq) dropwise. Stir for 10 min. Add 
      
      
      
      (2.5 eq) dropwise. Caution: Exothermic.
    • Step 3 (Cyclopropanation): Allow the reaction to warm to 0°C and stir for 4–8 hours. Monitor by TLC/LCMS for disappearance of the alkene.

    • Step 4 (Quench): Quench carefully with saturated aqueous

      
      .
      
    • Step 5 (Workup): Extract with DCM (3x). Wash combined organics with 1N HCl, then brine. Dry over

      
      .
      
    • Step 6 (Purification): Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Confirm cis/trans ratio via

      
      H-NMR (coupling constants 
      
      
      
      Hz vs
      
      
      Hz).
Protocol B: Kinase Selectivity Assay (ADP-Glo™)

Standardized protocol to benchmark potency (IC50) and selectivity.

  • Assay Setup:

    • Kinases: Recombinant ALK and TrkA (SignalChem).

    • Substrate: Poly(Glu, Tyr) 4:1 peptide.[13]

    • Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 µM DTT.
      
  • Workflow:

    • Step 1: Dispense 2 µL of inhibitor (serial dilution in DMSO) into 384-well white plates.

    • Step 2: Add 4 µL of Kinase solution (optimized concentration per target). Incubate 10 min at RT.

    • Step 3: Add 4 µL of ATP/Substrate mix (

      
       apparent concentration). Incubate 60 min at RT.
      
    • Step 4: Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Step 5: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Step 6: Read Luminescence on a plate reader (e.g., EnVision).

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO) and 100% inhibition (No Enzyme).

    • Fit curves using non-linear regression (4-parameter logistic) to determine IC50.

Diagram 2: Synthesis Workflow (Simmons-Smith)

Synthesis_Flow Start Allylic Alcohol (Precursor) Reaction Cyclopropanation (0°C, DCM) Start->Reaction Substrate Reagent Et2Zn + CH2I2 (Furukawa Reagent) Complex Zinc-Carbenoid Complex Reagent->Complex Complex->Reaction Active Species Workup Quench (NH4Cl) & Extraction Reaction->Workup Product Cyclopropyl Scaffold Workup->Product Yield: ~78%

Caption: Workflow for the stereoselective installation of the cyclopropyl motif using Furukawa modification.

References

  • Tsukiji, K., et al. (2020). "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design." Journal of Medicinal Chemistry, 63(19), 11085–11099.

  • BenchChem. (2025).[13] "Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide." BenchChem Technical Guides.

  • Zhuo, X., et al. (2018). "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica, 48(8), 766-778.

  • Linclau, B., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 182–194.

  • Gaugaz, F. Z., et al. (2014).[6] "The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones." ChemMedChem, 9(10), 2227-32.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Oxazol-5-ylcyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Core Principle: This guide establishes a framework for safe handling. However, you are required to consult with your institution's Environmental Health and Safety (EHS) department before proceeding. Local regulations and institutional policies are the ultimate authority for waste disposal.

Hazard Assessment and Characterization

1-Oxazol-5-ylcyclopropanecarboxylic acid's potential hazards are inferred from its structure. The carboxylic acid group suggests acidic and potentially corrosive properties.[1][2] The oxazole moiety, a nitrogen- and oxygen-containing heterocycle, and related structures are often classified as skin and eye irritants.[3][4][5] Therefore, the compound must be handled as a hazardous substance until comprehensive toxicological data becomes available.

Based on analogous compounds, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.[6][7][8]

Hazard ClassGHS Hazard CodeDescriptionSource Analogy
Skin Corrosion/IrritationH315Causes skin irritationOxazole-5-carboxylic acid[4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritationOxazole-5-carboxylic acid[4][5]
Acute Toxicity (Oral)H302Harmful if swallowed5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid[5]
Specific Target Organ ToxicityH335May cause respiratory irritationOxazole-5-carboxylic acid, 1-(1,2-Oxazol-5-yl)propan-2-amine[3][5][9]

Essential Safety and Handling Protocols

Prior to handling or disposal, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes:

    • Chemical-resistant gloves (e.g., Nitrile rubber).

    • Safety goggles with side shields (or a face shield).

    • A properly buttoned laboratory coat.

  • Ventilation: All handling and disposal procedures, especially those involving solid material or the potential for aerosol generation, must be conducted within a certified chemical fume hood.[10][11]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][13]

Spill Management

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation by keeping the fume hood sash open (if safe to do so).

  • Containment: For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, dry sand, or earth.[2][10]

  • Collection: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated, clearly labeled, and sealable hazardous waste container.[9][10]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Step-by-Step Disposal Protocol

The correct disposal path is determined by the quantity and concentration of the waste material. Segregation of waste streams is a critical first step to prevent inadvertent chemical reactions.[14][15]

Method 1: Large Quantities or Concentrated Waste (Recommended)

This is the preferred and safest method for all but the most dilute aqueous solutions.

  • Waste Collection: Collect all waste containing this compound (solid residue, concentrated solutions, contaminated consumables) in a dedicated hazardous waste container.[10][15] The container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure, sealable lid.

  • Labeling: Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., irritant, corrosive).

  • Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials such as strong bases or oxidizing agents.[11][12]

  • Professional Disposal: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[10][15] Do not attempt to treat or dispose of this waste stream through other means.

Method 2: Small Quantities of Dilute Aqueous Waste (EHS Approval Required)

This method should only be used for very small quantities (e.g., generally under 100 mL) of dilute solutions (<5%) and only with explicit prior approval from your EHS department. [16]

  • Neutralization:

    • Work in a chemical fume hood behind a safety shield.[16]

    • Place the dilute acidic solution in a suitably large beaker.

    • Slowly add a weak base, such as a 5% sodium bicarbonate solution, while stirring. Be prepared for gas (CO2) evolution.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the base dropwise until the pH is stable within a neutral range of 6.0 to 8.0.[10]

  • Drain Disposal:

    • Once neutralization is confirmed, and if permitted by your EHS department and local regulations, the solution may be poured down a sanitary sewer drain.

    • Flush the drain with a copious amount of cold running water (at least a 100-fold excess) to ensure complete dilution.[10][16]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Generate Waste (this compound) assess Assess Waste: - Quantity - Concentration - Solid or Liquid? start->assess decision Large Quantity / Concentrated / Solid? assess->decision hw_container Collect in Labeled Hazardous Waste Container decision->hw_container Yes dilute_check Small Quantity (<100mL) and Dilute Aqueous (<5%)? decision->dilute_check No ehs_pickup Arrange for EHS Pickup and Professional Disposal hw_container->ehs_pickup end End of Process ehs_pickup->end dilute_check->hw_container No neutralize Neutralize with Weak Base to pH 6.0 - 8.0 (In Fume Hood) dilute_check->neutralize Yes ehs_approval EHS & Local Regulations Permit Drain Disposal? neutralize->ehs_approval ehs_approval->hw_container No drain_disposal Dispose to Sanitary Sewer with Copious Water (>100x) ehs_approval->drain_disposal Yes drain_disposal->end

Caption: Disposal workflow for this compound.

References

  • BenchChem. (n.d.). Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures.
  • Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?.
  • SDS US. (2020, July 21). Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet - Cyclopropanecarboxylic acid.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet - Oxazole-5-carboxylic acid.
  • MilliporeSigma. (2025, October 15). Safety Data Sheet - Oxazolone.
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • PubChem NIH. (n.d.). Oxazole-5-carboxylic Acid.
  • ResearchGate. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction.
  • Chemspace. (n.d.). 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid.
  • University of Edinburgh. (2022, February 17). Waste Management.
  • Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
  • MilliporeSigma. (n.d.). 5-Oxazolecarboxylic acid 97%.
  • Polymer Chemistry Innovations. (n.d.). Aquazol® 5, 50, 200, 500, AI - Safety Data Sheet.
  • GHS Classification List. (2016, January 27). ChemSafetyPRO.
  • MSDS of 1-(1,2-Oxazol-5-yl)propan-2-amine. (n.d.).
  • Fisher Scientific. (2024, February 9). Safety Data Sheet - Isoxazole-5-carboxylic acid.
  • PubChem NIH. (n.d.). GHS Classification (Rev.11, 2025) Summary.
  • BenchChem. (n.d.). Proper Disposal of Oxazole-4-carboximidamide: A Step-by-Step Guide for Laboratory Professionals.
  • Chem-Impex. (n.d.). Oxazole-5-carboxylic acid.
  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
  • UNECE. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
  • List of GHS Hazard and Precautionary Statements. (n.d.).
  • Polymer Chemistry Innovations. (n.d.). Aquazol® 5, 50, 200, 500 - Safety Data Sheet.
  • West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).

Sources

Personal protective equipment for handling 1-Oxazol-5-ylcyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Quick Reference (Print & Post)[1]

Status: CORROSIVE / POTENT IRRITANT Primary Hazard: Chemical burns to skin/eyes; Respiratory damage if inhaled.[1]

SituationImmediate Action
Skin Contact Drench: Immediately wash with soap and water for 15+ mins.[2] Remove contaminated clothing.[1][3][4][5][6][7][8]
Eye Contact Flush: Rinse cautiously with water for 15 mins.[1][3][4] Remove contact lenses.[3][4][5][6][7][8][9][10] Seek medical aid.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).[7]
Spill (< 5g) Isolate: Wear full PPE. Cover with dry lime or soda ash. Sweep carefully to avoid dust.[9]

Part 2: Hazard Identification & Risk Assessment[1][5][7][8][9][10][11]

Scientific Rationale (SAR Analysis): While a specific GHS classification for 1-Oxazol-5-ylcyclopropanecarboxylic acid may not be listed in commodity databases, its safety profile must be inferred from its structural moieties:

  • Cyclopropanecarboxylic Acid Moiety: Parent compounds (CAS 1759-53-1) are classified as Skin Corr. 1B (Causes severe skin burns and eye damage). The strained ring system can enhance reactivity and skin permeation.

  • Oxazole Ring: Heterocyclic amines often exhibit biological activity and can act as sensitizers or irritants (STOT SE 3).

Inferred GHS Classification:

  • Skin Corrosion/Irritation: Category 1B (Treat as Corrosive)[2]

  • Serious Eye Damage: Category 1[2]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation)[2][3][4][7][9][10]

Part 3: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged contact with acidic organic intermediates in solution. The following matrix is non-negotiable for handling >100 mg quantities.

PPE Selection Logic
  • Glove Material: Acidic organic compounds can permeate thin nitrile. We utilize a "Double-Barrier" system.

  • Respiratory: The solid powder poses an inhalation risk; the oxazole moiety suggests potential sensitization.

PPE Decision Tree (Visualization)

PPE_Decision_Tree Start Task Assessment Quantity Quantity > 1g? Start->Quantity Form Solid or Solution? Quantity->Form No Level2 LEVEL 2: Enhanced (Solution / >1g) Quantity->Level2 Yes Level1 LEVEL 1: Standard (Weighing <1g Solid) Form->Level1 Solid (Closed Transfer) Form->Level2 Solution (Organic Solvent) Level3 LEVEL 3: High Hazard (Spill Cleanup) Level2->Level3 If Spilled

Figure 1: PPE Decision Tree based on operational scale and physical state.[2][4]

Detailed PPE Specifications
ComponentSpecificationScientific Justification
Hand Protection (Inner) Nitrile (4 mil) Tactile sensitivity; barrier against incidental solid contact.[2]
Hand Protection (Outer) Neoprene or Thick Nitrile (8 mil) Acid Resistance: Protects against corrosive carboxylic acid moiety. Solvent Resistance: Essential if dissolved in DMSO/DCM.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses are insufficient. Vapors or dust can bypass side shields.
Body Protection Lab Coat (Poly/Cotton) + Apron Cotton absorbs; polyester resists. An impervious apron is required for liquid handling.
Respiratory N95 (Minimum) / P100 (Preferred) Required if handling outside a fume hood (not recommended).

Part 4: Operational Handling Protocol

Objective: Safe weighing, solubilization, and transfer without contamination or exposure.

Step 1: Pre-Operational Checks (The "Self-Validating" System)

Before opening the vial, perform the "Glove & Sash" Test :

  • Glove Check: Inflate gloves with air to check for pinholes.

  • Airflow Check: Verify fume hood face velocity is 80–100 fpm using a tissue strip or monitor.

  • Neutralizer Ready: Have a saturated Sodium Bicarbonate (

    
    ) solution within arm's reach.
    
Step 2: Weighing & Transfer[1]
  • Static Control: Cyclopropane derivatives can be static-prone. Use an anti-static gun if available.

  • Technique:

    • Place the balance inside the fume hood.

    • Tare the receiving vial (glass/PTFE only; avoid aluminum foil due to acid incompatibility).

    • Transfer solid using a disposable spatula.

    • Immediate Decon: Wipe the spatula with a methanol-dampened wipe, then dispose of the wipe as solid hazardous waste.

Step 3: Solubilization
  • Solvent Choice: DMSO or Methanol are common.

  • Exotherm Warning: Dissolving carboxylic acids can be slightly exothermic. Add solvent slowly.

  • Venting: Do not cap the vial tightly immediately after adding solvent; allow thermal equilibrium.

Part 5: Disposal & Decontamination[1]

Waste Stream Classification:

  • Stream A (Solid): Contaminated gloves, paper towels, weighing boats. Label: Solid Hazardous Waste (Corrosive/Toxic).

  • Stream B (Liquid): Reaction mixtures. Label: Acidic Organic Waste.DO NOT mix with oxidizers (e.g., Nitric acid waste). [2]

Decontamination Protocol:

  • Surface Cleaning: Wipe work area with 5% Sodium Bicarbonate solution (to neutralize acid residues).

  • Rinse: Follow with water, then 70% Ethanol.

  • Verification: Use pH paper on the cleaned surface to ensure neutral pH (6–8).

Emergency Spill Response Workflow

Spill_Response Assess Spill Detected Assess Volume Type Solid or Liquid? Assess->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Cover Cover with Wet Paper Towel (Prevent Dust) Solid->Cover Sweep Scoop to Waste Container Cover->Sweep Clean Final Wash (Soap/Water) pH Test Surface Sweep->Clean Neutralize Apply Sodium Bicarbonate Wait for Bubbling to Stop Liquid->Neutralize Absorb Absorb with Vermiculite Neutralize->Absorb Absorb->Clean

Figure 2: Step-by-step logic for neutralizing and cleaning spills.[2]

References

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopropanecarboxylic acid. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole-5-carboxylic acid. Retrieved from

  • AK Scientific. (2024). Safety Data Sheet: 5-Ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid. Retrieved from

  • PubChem. (n.d.). Compound Summary: Cyclopropanecarboxylic acid.[1][7][9] National Library of Medicine. Retrieved from

Disclaimer: This guide is based on the Structure-Activity Relationship (SAR) of constituent moieties.[2] Always consult the specific SDS provided by your chemical vendor before use.[2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxazol-5-ylcyclopropanecarboxylic acid
Reactant of Route 2
1-Oxazol-5-ylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.